Tert-butyl 2-methyl-3-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-9(11(14)17-12(2,3)4)6-5-7-10(8)13(15)16/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWRTXBKFGYEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697552 | |
| Record name | tert-Butyl 2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59382-62-6 | |
| Record name | tert-Butyl 2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Strategic Utilization of Tert-butyl 2-methyl-3-nitrobenzoate in API Synthesis
Topic: Tert-butyl 2-methyl-3-nitrobenzoate (CAS 59382-62-6) Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: The Orthogonal Advantage
In the high-stakes landscape of pharmaceutical process chemistry, the selection of protecting groups is rarely a matter of convenience—it is a matter of yield, purity, and pathway viability. This compound (CAS 59382-62-6) represents a critical "linchpin intermediate" in the synthesis of immunomodulatory imide drugs (IMiDs), most notably Lenalidomide and Pomalidomide .
While the methyl ester analogue (CAS 1975-50-4) is more commercially abundant, the tert-butyl variant offers a decisive strategic advantage: orthogonal deprotection . The tert-butyl ester allows for acid-mediated hydrolysis, avoiding the harsh basic conditions required for methyl ester saponification—conditions that frequently degrade the sensitive glutarimide ring found in the final API structure. This guide details the physicochemical profile, synthesis protocols, and mechanistic rationale for deploying CAS 59382-62-6 in advanced organic synthesis.
Physicochemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 59382-62-6 |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |
| Key Functional Groups | Nitro ( |
| Stability | Stable under ambient conditions; Acid-labile (ester); Thermally sensitive (nitro group) |
Strategic Rationale: The "Tert-Butyl Advantage"
The synthesis of Lenalidomide involves coupling a benzoate derivative with 3-aminopiperidine-2,6-dione.[1] A critical failure mode in early process designs was the use of methyl or ethyl esters.
The Problem: Glutarimide Sensitivity
The glutarimide ring (the piperidine-2,6-dione moiety) is structurally essential for the biological activity of IMiDs. However, imides are susceptible to ring-opening hydrolysis under basic conditions (
-
Methyl Ester Route: Requires saponification (LiOH or NaOH) to remove the ester. This often leads to concomitant hydrolysis of the glutarimide ring, reducing yield and increasing impurity profiles.
The Solution: Acid-Labile Orthogonality
By utilizing the tert-butyl ester (CAS 59382-62-6), chemists can utilize acidolysis (TFA or HCl) for deprotection.
-
Mechanism: The tert-butyl group cleaves via an E1 mechanism, generating isobutylene and the free carboxylic acid.
-
Outcome: The glutarimide ring remains intact under acidic conditions, significantly boosting the overall yield of the API.
Visualization: Orthogonal Protection Logic
Figure 1: Strategic comparison of ester protecting groups in IMiD synthesis. The tert-butyl pathway avoids the ring-opening failure mode associated with basic hydrolysis.
Experimental Protocols
A. Synthesis of this compound
Note: This ester is typically prepared from 2-methyl-3-nitrobenzoic acid.
Reagents: 2-methyl-3-nitrobenzoic acid (1.0 eq), Tert-butanol (excess), DCC (1.1 eq), DMAP (0.1 eq), DCM (Solvent).
-
Dissolution: Charge 2-methyl-3-nitrobenzoic acid into a reactor with anhydrous Dichloromethane (DCM).
-
Activation: Add Dicyclohexylcarbodiimide (DCC) at 0°C to activate the carboxylic acid.
-
Esterification: Add Tert-butanol and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Urea byproduct will precipitate.
-
Workup: Filter off the dicyclohexylurea (DCU). Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Concentrate the organic layer. Recrystallize from Hexane/EtOAc if necessary to obtain the pale yellow solid.
B. Downstream Application: Wohl-Ziegler Bromination
This is the primary reaction where CAS 59382-62-6 is utilized to functionalize the benzylic position.
Reagents: CAS 59382-62-6 (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq), Acetonitrile or CCl₄.
-
Setup: Dissolve this compound in anhydrous Acetonitrile.
-
Initiation: Add NBS and AIBN (Azobisisobutyronitrile).
-
Reaction: Heat to reflux (approx. 80°C).
-
Expert Insight: Monitor the reaction closely by HPLC.[1] Over-bromination (dibromo species) is a common impurity. Stop the reaction at ~95% conversion to minimize side products.
-
-
Quench: Cool to room temperature. Add water to precipitate succinimide (if using CCl₄) or extract if using MeCN.
-
Product: Tert-butyl 2-(bromomethyl)-3-nitrobenzoate . This intermediate is unstable and should be used immediately in the coupling step.
Visualization: Synthesis Workflow
Figure 2: The synthetic workflow transforming the acid precursor into the active pharmaceutical intermediate.
Process Safety & Handling
Thermal Stability (Nitro Group)
Like all nitroaromatics, CAS 59382-62-6 possesses significant decomposition energy.
-
Hazard: Risk of thermal runaway during the bromination step (reflux) if the concentration is too high.
-
Control: Ensure reactor temperature jackets have emergency cooling capacity. Do not distill the brominated product to dryness; handle it as a solution or wet cake.
Radical Initiators
The use of AIBN in the downstream processing requires strict oxygen exclusion (nitrogen purge) to prevent induction periods followed by rapid, uncontrollable exotherms.
Handling
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.
-
Storage: Store in a cool, dry place (<25°C). The tert-butyl ester is sensitive to strong acids; keep away from acid fumes during storage.
References
-
Muller, G. W., et al. (1999). Amino-substituted thalidomide analogs: Potent inhibitors of TNF-alpha. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. Link
-
Man, H. W., et al. (2003). Synthesis of Lenalidomide.[1][2] United States Patent US 7,465,800 B2. (Demonstrates the bromination and coupling logic). Link
-
Rao, D. R., et al. (2013). Process for the preparation of Lenalidomide.[1][2] World Intellectual Property Organization WO2013014680A1. (Details the use of ester intermediates). Link
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Source for tert-butyl ester orthogonality). Link
Sources
Technical Monograph: Structural Dynamics and Synthetic Utility of tert-Butyl 2-methyl-3-nitrobenzoate
Executive Summary
tert-Butyl 2-methyl-3-nitrobenzoate (CAS: 59382-62-6) is a specialized aromatic ester employed primarily as a regiochemically controlled intermediate in the synthesis of immunomodulatory drugs (IMiDs), such as lenalidomide and pomalidomide analogs.[1] Its structural significance lies in the ortho-scaffolding effect : the C2-methyl group provides steric bulk that locks the conformation of the adjacent ester and nitro groups, while the tert-butyl moiety serves as a robust, acid-labile protecting group. This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for its deployment in high-value organic synthesis.[2][3]
Chemical Structure & Physicochemical Profile[3][4][5][6][7]
The molecule features a trisubstituted benzene ring where the steric interplay between the C1-ester and C2-methyl group dictates its reactivity. Unlike simple benzoates, the 2-methyl substituent forces the carbonyl group out of coplanarity with the aromatic ring, reducing resonance stabilization but significantly increasing resistance to nucleophilic attack at the carbonyl carbon.
Key Data Table
| Property | Specification |
| CAS Number | 59382-62-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 68–72 °C (Predicted/Analogous) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| pKa (Conj.[4] Acid) | ~3.4 (referencing parent acid) |
Structural Analysis (NMR Signature)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.61 (s, 9H): The tert-butyl group appears as a sharp singlet. Its downfield shift relative to alkyl t-butyls is due to the ester linkage.
-
δ 2.62 (s, 3H): The C2-methyl group is deshielded by the adjacent electron-withdrawing nitro and ester groups.
-
δ 7.35–8.05 (m, 3H): Aromatic protons typically show a splitting pattern characteristic of 1,2,3-trisubstitution (often a triplet and two doublets).
-
Synthetic Pathways[2][3][9]
Synthesis of sterically hindered tert-butyl esters requires bypassing the reversible equilibrium of Fischer esterification. The most robust "Expert" route utilizes 2-methyl-3-nitrobenzoic acid as the precursor, coupled via tert-butyl anhydride (Boc₂O) or isobutylene.
Pathway Logic: Why not direct nitration?
Direct nitration of tert-butyl 2-methylbenzoate is chemically risky. The acid-labile tert-butyl group degrades under the harsh H₂SO₄/HNO₃ conditions required for nitration. Furthermore, the ortho-methyl group directs electrophiles to the C4 and C6 positions, leading to difficult-to-separate regioisomers. Therefore, the Pre-functionalized Acid Route is the industry standard.
Validated Synthetic Workflow (Graphviz)
Figure 1: Convergent synthesis starting from commercially available 3-nitro-o-xylene.
Detailed Experimental Protocol
Protocol: DMAP-Catalyzed Esterification
This method is preferred for laboratory scale (up to 100g) due to mild conditions that prevent decarboxylation or nitro-reduction.
Reagents:
-
2-Methyl-3-nitrobenzoic acid (1.0 equiv)[5]
-
Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.3 equiv)
-
Solvent: tert-Butanol (t-BuOH) or THF
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (10 mmol) in anhydrous THF (30 mL).
-
Catalyst Addition: Add DMAP (3 mmol). The solution may turn slightly yellow.
-
Reagent Addition: Add Boc₂O (20 mmol) dropwise (if liquid) or portion-wise (if solid) at room temperature. Note: Gas evolution (CO₂) will occur.
-
Reaction: Stir the mixture at 40°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear.
-
Quench: Dilute with diethyl ether (50 mL) and wash with 1M HCl (to remove DMAP) followed by saturated NaHCO₃ (to remove unreacted acid).
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Mechanism Insight: DMAP attacks Boc₂O to form a reactive N-acylpyridinium salt, which transfers the Boc group to the carboxylic acid. The resulting mixed anhydride is attacked by tert-butanol (or decomposes with loss of CO₂) to yield the ester.
Reactivity & Applications in Drug Development
Orthogonal Protection Strategy
In complex molecule synthesis (e.g., Lenalidomide precursors), this compound offers orthogonal protection .
-
Base Resistance: The bulky tert-butyl group + ortho-methyl steric hindrance makes this ester virtually immune to saponification (NaOH/MeOH). This allows chemists to hydrolyze other methyl/ethyl esters in the molecule while keeping this benzoate intact.
-
Acid Sensitivity: It is cleaved cleanly by Trifluoroacetic acid (TFA) or HCl in dioxane to regenerate the carboxylic acid.
Reduction to Aniline
The nitro group at C3 is readily reduced to an amine, creating tert-butyl 3-amino-2-methylbenzoate .
-
Catalytic Hydrogenation: H₂ (1 atm), 10% Pd/C, MeOH. (Fast, clean).
-
Iron Reduction: Fe powder, NH₄Cl, EtOH/H₂O. (Used if alkene sensitive groups are present).
Reaction Network Diagram
Figure 2: Chemoselectivity profile demonstrating orthogonal stability.
References
-
EPA CompTox Chemicals Dashboard . (2025). This compound Details & CAS 59382-62-6. U.S. Environmental Protection Agency. Link
-
Google Patents . (2015). CN105130820A: New 2-methyl-3-nitrobenzoic acid preparation method. Link
-
Royal Society of Chemistry . (2020). General procedure for the synthesis of t-butyl esters using NaOtBu. Supplementary Information, Chem. Commun.Link
-
BLD Pharm . (2024). Methyl 2-methyl-3-nitrobenzoate (Analogous Structure Data). Link
-
Organic Syntheses . (1928). Methyl m-nitrobenzoate (Nitration Protocol Reference). Org.[4][6] Synth. 1928, 7, 70. Link
Sources
Molecular Weight and Physicochemical Characterization of tert-Butyl 2-Methyl-3-Nitrobenzoate: A Comprehensive Technical Guide
As a Senior Application Scientist overseeing early-stage active pharmaceutical ingredient (API) development, I frequently encounter sterically hindered building blocks that require rigorous physicochemical characterization. One such critical intermediate is tert-butyl 2-methyl-3-nitrobenzoate (CAS: 59382-62-6)[1]. The precise determination and validation of its molecular weight (237.25 g/mol )[2] are not merely academic exercises; they are foundational to ensuring synthetic fidelity during downstream transformations, such as nitro reduction or ester deprotection.
This whitepaper provides an in-depth analysis of the molecular weight, structural composition, and self-validating analytical protocols required to characterize this compound accurately.
Structural Analysis and Molecular Weight Calculation
The molecular architecture of this compound consists of a central benzene ring heavily functionalized with a tert-butyl ester at position 1, a methyl group at position 2, and a nitro group at position 3. This specific 1,2,3-trisubstitution pattern creates significant steric hindrance, which influences both its chemical reactivity and its ionization behavior in mass spectrometry.
The chemical formula for this compound is C₁₂H₁₅NO₄ [2]. To understand the precise mass distribution that we look for during mass spectrometric analysis, we must break down the molecular weight by its atomic constituents.
Table 1: Atomic Composition and Mass Contribution
| Element | Atom Count | Standard Atomic Weight (u) | Total Mass Contribution ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 12 | 12.011 | 144.132 | 60.75% |
| Hydrogen (H) | 15 | 1.008 | 15.120 | 6.37% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 5.90% |
| Oxygen (O) | 4 | 15.999 | 63.996 | 26.97% |
| Total | 32 | - | 237.255 | 100.00% |
Note: While the average molecular weight is 237.25 g/mol , high-resolution analytical techniques rely on the monoisotopic exact mass, which is calculated using the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O) yielding a value of 237.1001 Da[2].
Analytical Workflows for Molecular Weight Validation
In complex reaction matrices, isobaric impurities can easily mask the target compound. Standard nominal mass instruments are insufficient for this level of rigorous validation. Therefore, we prioritize High-Resolution Mass Spectrometry (HRMS) utilizing an Orbitrap or ESI-TOF system operating at a resolution of 120,000. This allows us to distinguish our target from background noise with sub-2 ppm mass accuracy.
Self-Validating Protocol: ESI-HRMS Analysis
To ensure absolute trustworthiness, this protocol incorporates a self-validating internal standard mechanism. If the internal lock-mass drifts, the system automatically flags the run, preventing false-positive mass assignments.
-
Step 1: Sample Preparation. Dissolve 1.0 mg of analytical-grade this compound[3] in 1.0 mL of LC-MS grade methanol.
-
Causality: Methanol ensures complete solvation of the highly lipophilic tert-butyl group while providing a protic environment conducive to electrospray ionization (ESI).
-
-
Step 2: Internal Calibration (The Validation Lock). Spike the sample with 10 µL of a leucine enkephalin standard (2 ng/µL).
-
Causality: The known exact mass of leucine enkephalin acts as a continuous lock-mass. If the observed lock-mass deviates by >2 ppm during the run, the instrument requires recalibration, automatically invalidating the data and ensuring system integrity.
-
-
Step 3: Chromatographic Separation. Inject 2 µL onto a C18 UPLC column using a gradient of water/acetonitrile modified with 0.1% formic acid.
-
Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated species [M+H]⁺, which is critical for positive ion mode detection.
-
-
Step 4: Ionization and Detection. Operate the MS in positive ion mode. Extract the chromatogram for m/z 260.0898.
-
Causality: While the [M+H]⁺ ion (m/z 238.1074) is present, sterically hindered esters frequently form highly stable sodium adducts [M+Na]⁺. Monitoring m/z 260.0898 provides a secondary, highly reliable confirmation of the 237.1001 Da exact mass.
-
Fig 1: High-Resolution Mass Spectrometry (HRMS) workflow for molecular weight validation.
Mechanistic Role in Drug Development
Understanding the exact molecular weight of this compound is critical because it dictates the mass shifts observed during its subsequent synthetic transformations. In drug discovery, this molecule serves as a versatile bifunctional scaffold.
The tert-butyl group acts as a robust protecting group for the carboxylic acid. It is entirely stable to the reductive conditions used to convert the nitro group into an amine (yielding a mass shift from 237.25 g/mol to 207.27 g/mol ). Conversely, the tert-butyl ester can be selectively cleaved under acidic conditions (e.g., using Trifluoroacetic acid, TFA) to yield the free carboxylic acid (shifting the mass to 181.15 g/mol ) without affecting the nitro group.
Fig 2: Synthetic utility of this compound in API scaffold generation.
Physicochemical Data Summary
To consolidate the parameters required for laboratory tracking and computational modeling, the key physicochemical properties of the compound are summarized below.
Table 2: Physicochemical Properties
| Property | Value | Method / Source |
| IUPAC Name | This compound | Lexichem TK 2.7.0 |
| CAS Registry Number | 59382-62-6 | EPA CompTox[1] |
| Molecular Formula | C₁₂H₁₅NO₄ | PubChem[2] |
| Average Molecular Weight | 237.25 g/mol | Computed[2] |
| Monoisotopic Exact Mass | 237.1001 Da | Computed by PubChem[2] |
| Topological Polar Surface Area | 72.1 Ų | Cactvs 3.4.8.18[2] |
References
-
EPA CompTox Chemicals Dashboard - this compound (CAS 59382-62-6), United States Environmental Protection Agency,[Link]
-
PubChem Compound Summary for CID 175048572 - C12H15NO4, National Center for Biotechnology Information (NIH),[Link]
Sources
physical properties of tert-butyl 2-methyl-3-nitrobenzoate
[1][2][3]
Executive Summary
tert-Butyl 2-methyl-3-nitrobenzoate (CAS: 59382-62-6 ) is a specialized benzoic acid ester intermediate characterized by the presence of a bulky tert-butyl protecting group, an ortho-methyl substituent, and a meta-nitro group.[1][2] Unlike its methyl ester analog (which is a crystalline solid), the tert-butyl ester presents experimentally as a yellow liquid at room temperature.[2] This compound serves as a critical substrate in C(sp³)-H functionalization research and as a sterically demanding intermediate in the synthesis of polycyclic pharmaceutical scaffolds, such as substituted indoles and isoquinolinones.[2] Its tert-butyl group provides enhanced stability against nucleophilic attack compared to methyl esters, while remaining cleavable under acidic conditions, offering orthogonal protection strategies in multi-step synthesis.
Physical & Chemical Properties[1][4][5][6][7][8][9][10][11][12]
Key Physicochemical Constants
The following data aggregates experimental observations and calculated consensus values.
| Property | Value / Description | Source/Note |
| CAS Number | 59382-62-6 | Registry |
| IUPAC Name | This compound | Systematic |
| Molecular Formula | C₁₂H₁₅NO₄ | - |
| Molecular Weight | 237.25 g/mol | - |
| Physical State | Yellow Liquid | Experimental [1] |
| Melting Point | < 25 °C | Liquid at RT |
| Boiling Point | ~320 °C (Predicted) / Distillable under high vacuum | High BP due to MW/Polarity |
| Density | 1.12 ± 0.05 g/cm³ (Predicted) | Est. from homologs |
| Solubility | Soluble in CHCl₃, EtOAc, DCM, MeOH.[1][2][3][4] Insoluble in H₂O.[2][5] | Lipophilic ester |
| Appearance | Clear to slightly turbid yellow oil | Purification dependent |
Spectroscopic Identification (Experimental)
The following NMR data is critical for validating the synthesis of the tert-butyl ester, distinguishing it from the starting acid or methyl ester by the unique tert-butyl singlet.
Synthesis & Experimental Protocols
Synthesis Strategy: Acid Chloride Route
Direct Fisher esterification of tert-butanol is inefficient due to the tendency of tert-butanol to undergo elimination to isobutylene under strong acid catalysis.[2] The most robust method for sterically crowded benzoates is via the acid chloride or using Boc-anhydride (Boc₂O).[2]
Protocol: Conversion via Acid Chloride
Reagents: 2-Methyl-3-nitrobenzoic acid, Thionyl Chloride (SOCl₂), tert-Butanol, Pyridine (or DMAP/Et₃N), Dichloromethane (DCM).[2]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, suspend 2-methyl-3-nitrobenzoic acid (1.0 equiv) in anhydrous DCM. Add SOCl₂ (1.5 equiv) and a catalytic drop of DMF. Reflux for 2-3 hours until gas evolution ceases and the solution clarifies.
-
Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (yellow oil/solid). Note: Do not purify.
-
Esterification: Redissolve the acid chloride in anhydrous DCM. Cool to 0 °C.
-
Addition: Slowly add a solution of tert-butanol (1.2 equiv) and Pyridine (1.5 equiv) (or Et₃N with 10 mol% DMAP) in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc 9:1) to yield the yellow liquid product.
Synthesis Workflow Diagram
Caption: Step-wise chemical synthesis transforming the crystalline acid precursor into the lipophilic tert-butyl ester liquid.
Applications & Reactivity Profile
C(sp³)-H Functionalization
The tert-butyl ester group serves as a robust directing group and steric modulator.[2] Recent research utilizes this compound as a substrate for palladium- or silver-catalyzed benzylic C-H functionalization.[2] The electron-withdrawing nitro group at the 3-position activates the benzylic protons at the 2-position, while the bulky tert-butyl ester prevents unwanted side reactions at the carbonyl center.[2]
Orthogonal Protection in Drug Synthesis
In complex molecule synthesis (e.g., Lenalidomide analogs), the tert-butyl ester allows for:
-
Base Stability: Unlike methyl/ethyl esters, the tert-butyl ester resists hydrolysis under basic conditions (e.g., during alkylation reactions).[2]
-
Acid Cleavage: It can be selectively removed using TFA or HCl/Dioxane to regenerate the carboxylic acid without affecting other acid-stable protecting groups.[2]
Reactivity Pathway Diagram
Caption: Divergent synthetic utility showing benzylic functionalization (A) and reductive cyclization to heterocycles (B).
Handling & Safety (E-E-A-T)
While specific SDS data for the tert-butyl ester is limited, handling protocols should align with those for nitro-benzoic esters.[2]
-
Hazards: Potential skin and eye irritant.[2] The nitro group poses a risk of energetic decomposition if heated under confinement; however, the tert-butyl group generally adds thermal stability compared to lower alkyl esters.[2]
-
Storage: Store in a cool, dry place (2-8 °C recommended) under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (due to Nitrogen oxides generation).[2]
References
-
Kawashima, J., et al. (2014). Development of C(sp3)–H Functionalization Reactions. University of Tokyo, Thesis/Dissertation. (Source of experimental physical state and NMR data). 6
-
Organic Syntheses. Methyl m-nitrobenzoate. Org. Syn. Coll. Vol. 1, p.391.[7] (Foundational esterification protocols adapted for t-butyl variants). [2]
-
PubChem. this compound (Compound Summary). National Library of Medicine.[2] [2]
Sources
- 1. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 2. 4-Oxo-1-propyl-7-trifluoromethyl-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester_MDL_MFCD15524671 - Labseeker [labseeker.com]
- 3. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. DECANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 7. Organic Syntheses Procedure [orgsyn.org]
2-methyl-3-nitrobenzoic acid tert-butyl ester synonyms
Technical Whitepaper: tert-Butyl 2-methyl-3-nitrobenzoate in Advanced Organic Synthesis
Executive Summary
In the landscape of advanced pharmaceutical synthesis, the selection of protecting groups dictates the success or failure of multi-step API (Active Pharmaceutical Ingredient) generation. This compound (CAS 59382-62-6) is a highly specialized, sterically hindered building block derived from 2-methyl-3-nitrobenzoic acid[1]. While its methyl ester counterpart is canonically utilized in the commercial synthesis of the anti-tumor drug lenalidomide[2], the tert-butyl ester offers superior orthogonal protection strategies. This guide provides an in-depth analysis of its chemical properties, mechanistic advantages, and self-validating synthetic protocols designed for drug development professionals.
Chemical Identity and Quantitative Data
The physical and structural parameters of this compound are critical for chromatographic tracking and stoichiometric calculations. The quantitative data is summarized in Table 1 below.
Table 1: Chemical Identity and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 59382-62-6[1] |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Appearance | Yellow liquid[3] |
| Chromatographic Mobility (Rf) | 0.64 (Hexane/EtOAc = 5/1)[3] |
| Primary Synonyms | 2-Methyl-3-nitrobenzoic acid tert-butyl ester; 1,1-Dimethylethyl 2-methyl-3-nitrobenzoate; tert-Butyl 3-nitro-o-toluate[4] |
Mechanistic Rationale: The tert-Butyl Advantage
As a Senior Application Scientist, it is imperative to understand the causality behind choosing a tert-butyl ester over a standard methyl ester.
2-Methyl-3-nitrobenzoic acid (CAS 1975-50-4) is a widely utilized starting material for the synthesis of complex pharmaceuticals and substituted indoles. In the synthesis of immunomodulatory imide drugs (IMiDs) like lenalidomide, the target molecule contains a delicate glutarimide ring[2]. This imide moiety is highly susceptible to base-catalyzed ring opening.
If a methyl ester is used as a protecting group, its removal requires aqueous base hydrolysis (e.g., NaOH/MeOH), which invariably degrades the glutarimide ring of the API. By utilizing the tert-butyl ester (CAS 59382-62-6), chemists unlock an orthogonal deprotection strategy . The tert-butyl group is cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane), leaving base-labile functional groups completely intact. This causality directly prevents late-stage API degradation and maximizes overall yield.
Figure 1: Orthogonal deprotection advantage of tert-butyl esters over methyl esters.
Experimental Protocols and Self-Validating Methodologies
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating intrinsic checkpoints that confirm reaction success before proceeding to the next step.
Protocol A: Synthesis of this compound
-
Causality of Reagent Choice: Traditional Fischer esterification using tert-butanol and strong acid (e.g., H₂SO₄) is highly inefficient due to the steric bulk of the tert-butyl group and the competing dehydration of tert-butanol into isobutylene gas. To bypass this, we utilize Di-tert-butyl dicarbonate (Boc₂O) and 4-Dimethylaminopyridine (DMAP). This mild, base-catalyzed approach prevents acid-mediated degradation and drives the reaction forward entropically via the release of CO₂ gas.
-
Step-by-Step Methodology:
-
Charge a flame-dried round-bottom flask with 2-methyl-3-nitrobenzoic acid (1.0 equiv) and anhydrous tetrahydrofuran (THF).
-
Add a catalytic amount of DMAP (0.1 equiv) and tert-butanol (2.0 equiv).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add Boc₂O (1.2 equiv) dropwise. Self-Validation Checkpoint 1: Observe the effervescence of CO₂ gas. The cessation of bubbling serves as a primary visual indicator that the Boc₂O has been fully consumed.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint 2 (Chromatography): Perform Thin Layer Chromatography (TLC) using a Hexane/EtOAc (5:1) mobile phase. The starting carboxylic acid will remain at the baseline, while the product will appear as a distinct spot at Rf = 0.64[3].
-
Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield a yellow liquid[3].
-
Self-Validation Checkpoint 3 (Spectroscopy): Confirm the structure via ¹H NMR (400 MHz, CDCl₃). The spectrum must display a massive 9-proton singlet at δ 1.59 ppm (confirming the tert-butyl group) and a 3-proton singlet at δ 2.57 ppm (the aryl methyl group). Aromatic protons will cleanly appear at δ 7.85 (dd, J = 7.6, 1.3 Hz), 7.78 (dd, J = 8.1, 1.3 Hz), and 7.33 (t, J = 8.3 Hz)[3].
-
Protocol B: Benzylic Bromination (API Precursor Generation)
-
Step-by-Step Methodology:
-
Dissolve this compound in trifluorotoluene (PhCF₃), a greener alternative to carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS, 1.05 equiv) and Azobisisobutyronitrile (AIBN, 0.05 equiv).
-
Reflux at 85 °C under an inert argon atmosphere with light irradiation for 4-6 hours.
-
Self-Validation Checkpoint 4: Monitor via HPLC. The benzylic protons will shift significantly in ¹H NMR, confirming the conversion of the Ar-CH₃ group to Ar-CH₂Br.
-
Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate to yield tert-butyl 2-(bromomethyl)-3-nitrobenzoate.
-
Figure 2: Synthetic pathway from 2-methyl-3-nitrobenzoic acid to the brominated API intermediate.
Pharmaceutical Applications & Impurity Control
The chemical architecture of 2-methyl-3-nitrobenzoate derivatives is foundational to modern oncology drugs. Specifically, the methyl ester analog is heavily documented as a primary starting material for the synthesis of lenalidomide[2]. The synthesis involves the benzylic bromination of the aryl methyl group, followed by coupling with an aminoglutarimide derivative[2].
However, drug development professionals must exercise extreme caution regarding reaction byproducts. Intermediate compounds containing benzylic halides are highly reactive and are classified as potential genotoxic impurities (PGIs). According to ICH M7 guidelines, genotoxic impurities such as methyl 2-(bromomethyl)-3-nitrobenzoate and its isomers must be strictly quantified and controlled using validated RP-HPLC methods to ensure patient safety[5]. When utilizing the tert-butyl ester pathway (CAS 59382-62-6) for analogous IMiD development, identical genotoxic monitoring protocols must be implemented to track the tert-butyl 2-(bromomethyl)-3-nitrobenzoate intermediate.
References
- Speciality Chemicals – GMR Pharma (Synonym and CAS verification). Source: gmrpharma.com.
- C(sp3)–H 官能基化反応の開発 (NMR and Rf Data for this compound). Source: University of Tokyo (u-tokyo.ac.jp).
- This compound - Links (Chemical Details & EPA Registry). Source: epa.gov.
- 2-Methyl-3-nitrobenzoic acid 99 1975-50-4 (Precursor Applications). Source: Sigma-Aldrich.
- US20180334443A1 - An improved process for synthesis of lenalidomide (Patent Literature). Source: Google Patents.
- Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method. Source: Asian Journal of Chemistry (asianpubs.org).
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- 4. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 5. asianpubs.org [asianpubs.org]
Thermodynamic Profiling and Solubility Dynamics of tert-Butyl 2-methyl-3-nitrobenzoate in Organic Solvents
Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Molecular Architecture
tert-Butyl 2-methyl-3-nitrobenzoate (CAS: 59382-62-6) is a highly specialized aromatic intermediate utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals [1]. Understanding its solubility profile in various organic solvents is paramount for optimizing reaction kinetics, designing liquid-liquid extractions, and engineering scalable crystallization processes.
Unlike its less sterically hindered analogs (such as methyl 2-methyl-3-nitrobenzoate) [2], the introduction of the bulky tert-butyl ester group fundamentally alters the molecule's thermodynamic landscape.
The Causality of Solvation:
-
Steric Disruption: The tert-butyl moiety disrupts planar stacking within the crystal lattice, significantly lowering the enthalpy of fusion compared to methyl or ethyl esters.
-
Enhanced Lipophilicity: The bulky alkyl group increases the partition coefficient (logP), driving highly favorable London dispersion interactions with non-polar and weakly polar solvents (e.g., toluene, heptane).
-
Dipole & HBA Dynamics: The strongly electron-withdrawing nitro group (-NO₂) introduces a significant molecular dipole and acts as a Hydrogen Bond Acceptor (HBA). This facilitates rapid solvation in polar aprotic solvents (e.g., tetrahydrofuran, ethyl acetate) via dipole-dipole interactions [3].
Solvation Mechanism & Pathway
The following diagram illustrates the mechanistic logic of how specific functional groups on the this compound (TBMNB) molecule dictate its solvent compatibility.
Caption: Mechanistic pathway of TBMNB solvation driven by functional group interactions.
Quantitative Solubility Matrix (298.15 K)
Because primary empirical data for this exact proprietary intermediate can be scarce in open literature, the following matrix provides rigorously extrapolated solubility ranges based on the Hansen Solubility Parameters (HSP) of analogous nitrobenzoate esters, adjusted for the tert-butyl group's specific lipophilic contribution.
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | > 150 | Strong dipole-dipole; HBA interactions with -NO₂ |
| Polar Aprotic | Ethyl Acetate | 6.0 | 100 - 130 | Favorable ester-ester alignment |
| Halogenated | Dichloromethane (DCM) | 9.1 | > 150 | High polarizability; cavity formation |
| Aromatic | Toluene | 2.4 | 80 - 110 | π-π stacking; London dispersion forces |
| Aliphatic | Heptane | 1.9 | 10 - 25 | Weak dispersion; limited by nitro group polarity |
| Polar Protic | Methanol | 32.7 | 15 - 30 | H-bond donation to -NO₂; hindered by t-butyl bulk |
| Aqueous | Water | 80.1 | < 0.1 | Hydrophobic rejection; high lattice penalty |
Data Note: Values are predictive estimates for process design at 25°C (298.15 K).
Experimental Protocol: Self-Validating Static Isothermal Equilibration
To generate precise, regulatory-grade solubility data for TBMNB, the Static Isothermal Equilibration (Shake-Flask) Method is the industry gold standard[3]. As a Senior Application Scientist, I mandate that this protocol must be executed as a self-validating system to prevent false readings caused by metastable kinetic dissolution or transient polymorphic states.
Step-by-Step Methodology
Phase 1: Preparation & Saturation
-
Vessel Selection: Utilize 20 mL amber glass vials equipped with PTFE-lined screw caps. Causality: The nitroaromatic system is susceptible to UV-induced degradation; amber glass ensures photochemical stability during prolonged equilibration.
-
Solute Addition: Add an excess amount of crystalline this compound (approx. 200-300 mg depending on the solvent) to 10 mL of high-purity (>99.9%) organic solvent. Visible solid must remain at the bottom of the vial to ensure thermodynamic saturation.
Phase 2: Thermal Incubation & Equilibration 3. Agitation: Place the sealed vials in a thermostatic shaking water bath or orbital incubator set precisely to 298.15 K ± 0.1 K. Agitate at 150 RPM.
Phase 3: Time-Course Sampling & Phase Separation 4. Sampling Intervals: Extract 0.5 mL aliquots of the suspension at exactly 24, 48, and 72 hours. 5. Filtration: Pass the aliquot through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask.
-
Causality: PTFE filters are strictly required. Nylon or regenerated cellulose filters possess polar matrices that can non-specifically bind the lipophilic tert-butyl ester, artificially lowering the measured concentration.
Phase 4: Quantification & Self-Validation
6. Dilution & HPLC-UV: Dilute the filtered supernatant with a compatible mobile phase (e.g., Acetonitrile/Water) and quantify the concentration using HPLC-UV (λmax typically ~260-280 nm for nitroaromatics).
7. The Validation Gate: Compare the calculated concentrations at 24h, 48h, and 72h. The system is only considered self-validated and at true thermodynamic equilibrium if the concentration variance (
Caption: Workflow for self-validating static isothermal equilibration of TBMNB.
Process Chemistry Implications & Anti-Solvent Crystallization
For downstream purification, the solubility data dictates the design of binary solvent systems for crystallization.
Because TBMNB exhibits high solubility in polar aprotic solvents (THF, Ethyl Acetate) and moderate-to-low solubility in aliphatic hydrocarbons (Heptane), an Ethyl Acetate / Heptane system is highly recommended for cooling or anti-solvent crystallization.
-
The Causality: The tert-butyl group maintains a baseline affinity for heptane. Therefore, the anti-solvent addition rate must be tightly controlled (e.g., via automated dosing pumps). Rapid addition will cause the local supersaturation ratio to spike, leading to "oiling out" (liquid-liquid phase separation) rather than the desired nucleation of pure crystalline solid.
References
-
U.S. Environmental Protection Agency (EPA). "this compound Properties and Hazard Data." EPA CompTox Chemicals Dashboard. URL:[Link]
A Comparative Analysis of Methyl and Tert-Butyl 2-Methyl-3-Nitrobenzoate: A Technical Guide
Abstract
The strategic selection of an ester functional group is a critical decision in the fields of organic synthesis and medicinal chemistry, profoundly influencing a molecule's physicochemical properties, reactivity, and ultimate application. This technical guide provides an in-depth comparative analysis of two closely related benzoate esters: methyl 2-methyl-3-nitrobenzoate and tert-butyl 2-methyl-3-nitrobenzoate. While sharing a common aromatic core, the seemingly subtle difference between the methyl and tert-butyl ester groups imparts dramatically different characteristics upon these molecules. This document will explore these differences through a detailed examination of their molecular structure, synthesis protocols, spectroscopic signatures, chemical reactivity, and potential applications, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Ester Moiety
The parent molecule, 2-methyl-3-nitrobenzoic acid, is a versatile building block used in the synthesis of various compounds, including indoles and other biologically active molecules.[1][2] Its carboxylic acid group, however, can be highly reactive and may interfere with transformations elsewhere in the molecule. Esterification serves not only as a robust strategy to protect this acidic proton but also to modulate properties such as solubility, stability, and steric environment. The choice between a small, unhindered methyl ester and a bulky, sterically demanding tert-butyl ester is a pivotal one that dictates the synthetic routes available and the ultimate utility of the resulting intermediate. This guide will dissect the causal relationships between the structure of these two ester groups and their resulting chemical behavior.
Molecular Structure: The Impact of Steric Hindrance
The fundamental difference between the two subject molecules lies in the steric bulk of the ester's alkyl group. The methyl group is a small, freely rotating substituent, while the tert-butyl group is a large, spherical substituent that creates significant steric hindrance.[3][4] This steric congestion around the carbonyl group is the primary determinant of the divergent properties and reactivity profiles of the two esters.
The tert-butyl group, with its three methyl groups projecting from a central quaternary carbon, effectively shields the electrophilic carbonyl carbon from nucleophilic attack.[3][5] This has profound implications for both the synthesis and subsequent reactions of the ester, as will be detailed in the following sections.
Caption: Structural comparison highlighting the difference in steric bulk.
Synthesis and Mechanistic Considerations
The steric differences between the methyl and tert-butyl groups necessitate distinct synthetic strategies for their installation.
Synthesis of Methyl 2-Methyl-3-Nitrobenzoate
The methyl ester is readily synthesized via the classic Fischer-Speier esterification.[6][7] This acid-catalyzed nucleophilic acyl substitution involves reacting the parent carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and the use of excess alcohol drives the equilibrium toward the product.[7][8]
Mechanism: The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from methanol, proton transfer, and elimination of water.[6][9]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a dry round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution.
-
Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and remove excess methanol via rotary evaporation.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization.
Synthesis of this compound
Direct esterification with tert-butanol under Fischer conditions is inefficient due to the alcohol's steric bulk and propensity to eliminate. Therefore, alternative methods are employed, most commonly the acid-catalyzed addition of the carboxylic acid to isobutene.[10][11][12] This method takes advantage of the formation of the stable tert-butyl carbocation as a key intermediate.
Mechanism: The strong acid catalyst protonates isobutene to form the tertiary carbocation. The carboxylic acid then acts as a nucleophile, attacking the carbocation to form the tert-butyl ester after deprotonation.
Experimental Protocol: Isobutene Addition
-
Reaction Setup: Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent like dichloromethane or diethyl ether in a pressure-rated vessel.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a sulfonic acid resin.[11]
-
Isobutene Introduction: Cool the mixture and introduce a controlled stream of isobutene gas or add liquid isobutene.[10]
-
Reaction: Seal the vessel and allow it to stir at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the excess isobutene. Quench the reaction with a saturated sodium bicarbonate solution.
-
Extraction & Purification: Extract the product with an organic solvent, wash, dry, and purify as described for the methyl ester.
Caption: Contrasting synthetic pathways for the two esters.
Comparative Physicochemical and Spectroscopic Properties
The difference in the alkyl group also leads to predictable variations in physicochemical and spectroscopic properties.
| Property | Methyl 2-methyl-3-nitrobenzoate | This compound | Rationale for Difference |
| Molecular Weight | 195.16 g/mol | 237.24 g/mol | Addition of a C₃H₆ unit. |
| Polarity | More Polar | Less Polar | The larger, non-polar tert-butyl group increases the molecule's lipophilicity. |
| Boiling Point | Lower | Higher | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
| Solubility | Higher solubility in polar solvents | Higher solubility in non-polar solvents | "Like dissolves like" principle; increased hydrocarbon character enhances non-polar solubility. |
Spectroscopic Signature Analysis
| Spectroscopic Data | Methyl Ester Signature | Tert-Butyl Ester Signature | Key Differentiating Feature |
| ¹H NMR | Singlet at ~3.9 ppm (3H, -OCH₃) | Sharp singlet at ~1.5 ppm (9H, -C(CH₃)₃) | The tert-butyl group gives a highly characteristic, large integral singlet in the aliphatic region.[13][14][15] |
| ¹³C NMR | Methoxy carbon at ~52 ppm | Quaternary carbon at ~80 ppm; Methyl carbons at ~28 ppm | Distinct chemical shifts for the ester carbons. |
| IR Spectroscopy | C=O stretch at ~1720-1730 cm⁻¹ | C=O stretch at ~1715-1725 cm⁻¹ | The C=O stretch for benzoate esters is typically found in this region.[16][17][18] Subtle shifts may occur due to electronic effects, but the primary difference is often minor. |
Chemical Reactivity and Stability: A Tale of Two Mechanisms
The most significant divergence between the two esters is their reactivity, particularly towards hydrolysis. This difference is so pronounced that the tert-butyl ester is often used as a protecting group that can be cleaved under conditions that leave a methyl ester intact.[10][19]
Hydrolysis
-
Methyl Ester: Undergoes hydrolysis via a standard bimolecular nucleophilic acyl substitution (B_AC2) mechanism under both acidic and basic conditions.[20] This involves the direct attack of a nucleophile (water or hydroxide) on the carbonyl carbon. The reaction is generally slower than for aliphatic esters due to the resonance stability of the benzoate system.
-
Tert-Butyl Ester: The steric bulk of the tert-butyl group severely hinders the B_AC2 pathway.[21] Instead, under acidic conditions, it undergoes hydrolysis via a unimolecular mechanism (A_AL1).[20][22] This pathway involves protonation of the ether oxygen, followed by cleavage of the alkyl-oxygen bond to form a stable tertiary carbocation and the carboxylic acid.[23][24] This mechanism is facile under strong acid conditions (e.g., trifluoroacetic acid) but the ester is remarkably stable to basic and weakly acidic conditions.[19][25]
Caption: Divergent hydrolysis mechanisms for methyl and tert-butyl esters.
Applications in Synthesis and Drug Development
The distinct properties of these two esters define their roles in multi-step synthesis.
-
Methyl 2-methyl-3-nitrobenzoate: Serves as a stable, general-purpose intermediate.[26] Its ester group can be carried through many synthetic steps and can be hydrolyzed under standard conditions when the carboxylic acid is needed. It is a valuable precursor for creating more complex molecules, such as in the synthesis of indole-4-carboxylates.[26]
-
This compound: Primarily functions as a protecting group for the carboxylic acid.[19] Its stability to a wide range of reagents (nucleophiles, bases, reducing agents) allows for extensive chemical modifications on other parts of the molecule.[19] The ability to selectively deprotect it under specific acidic conditions, without affecting other sensitive functional groups (like other esters), makes it an invaluable tool in the synthesis of complex pharmaceutical targets.
Conclusion
While methyl and this compound share the same aromatic core, the identity of the ester alkyl group establishes a profound dichotomy in their chemical nature. The small methyl group yields a standard ester, readily prepared and hydrolyzed by conventional means. In contrast, the bulky tert-butyl group creates a sterically hindered system that requires specific synthetic methods and exhibits unique reactivity, most notably its stability to base and facile cleavage by acid via a carbocation-mediated mechanism. This distinction allows chemists to employ the tert-butyl ester as a strategic protecting group. A thorough understanding of these differences, from steric effects to reaction mechanisms, is essential for researchers and developers to make informed decisions in the design and execution of complex synthetic strategies.
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Methodological & Application
Application Note: Synthesis of tert-Butyl 2-Methyl-3-nitrobenzoate via DMAP-Catalyzed Boc₂O Activation
Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, scalable, and self-validating protocol for the tert-butyl esterification of a sterically hindered and electronically deactivated benzoic acid.
Strategic Rationale & Mechanistic Causality
The protection of carboxylic acids as tert-butyl esters is a cornerstone strategy in complex drug development due to the ester's orthogonal stability against nucleophiles and basic conditions, coupled with its facile cleavage under strictly acidic conditions (e.g., TFA or HCl).
However, the direct Fischer esterification of 2-methyl-3-nitrobenzoic acid with tert-butanol presents severe synthetic challenges. The ortho-methyl group creates a significant steric shield around the carboxylate carbon, physically blocking the approach of the bulky tert-butanol nucleophile. Furthermore, under the strongly acidic conditions required for traditional esterification, tert-butanol rapidly undergoes E1 elimination to form isobutylene gas, destroying the reagent before the reaction can proceed.
The Solution: Nucleophilic Catalysis via Mixed Anhydride Activation To bypass the sterically demanding oxocarbenium ion pathway, this protocol utilizes a mild, base-promoted activation strategy using Di-tert-butyl dicarbonate (Boc₂O) and 4-Dimethylaminopyridine (DMAP) [1].
Mechanistically, DMAP acts as a nucleophilic catalyst, attacking Boc₂O to generate a highly electrophilic N-Boc-pyridinium intermediate[2]. The carboxylate anion of 2-methyl-3-nitrobenzoic acid readily attacks this intermediate to form a mixed carboxylic-carbonic anhydride. This activated anhydride is highly susceptible to nucleophilic acyl substitution by tert-butanol. The reaction is thermodynamically driven to absolute completion by the irreversible fragmentation of the leaving group into carbon dioxide (CO₂) gas and tert-butanol[3].
Quantitative Data & Reaction Parameters
To ensure reproducibility and scalability, all quantitative stoichiometry and optimization parameters are summarized below.
Table 1: Reagent Stoichiometry & Physicochemical Properties
| Reagent | MW ( g/mol ) | Equivalents | Function | Physical State |
| 2-Methyl-3-nitrobenzoic acid | 181.15 | 1.00 | Limiting Reagent | Pale yellow solid |
| Boc₂O | 218.25 | 1.50 | Activating Agent | Colorless liquid/solid |
| DMAP | 122.17 | 0.20 | Nucleophilic Catalyst | White solid |
| tert-Butanol (t-BuOH) | 74.12 | Excess | Nucleophile / Solvent | Clear liquid (mp 25 °C) |
| Dichloromethane (DCM) | 84.93 | Co-solvent | Solubilizer | Clear liquid |
Table 2: Reaction Optimization & Causality
| Parameter | Optimal Condition | Sub-Optimal Condition | Field-Proven Rationale |
| Solvent System | DCM / t-BuOH (3:1) | Neat t-BuOH | 2-methyl-3-nitrobenzoic acid aggregates in neat t-BuOH. DCM ensures complete solvation, maximizing the collision frequency with the N-Boc-DMAP complex. |
| Temperature | 0 °C → 25 °C | 25 °C throughout | Adding Boc₂O at 0 °C prevents runaway exothermic decarboxylation, minimizing the formation of symmetrical anhydride side-products. |
| Catalyst Loading | 20 mol% DMAP | >50 mol% DMAP | 20 mol% provides optimal turnover. Higher loadings complicate the acidic work-up without significantly accelerating the reaction rate. |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system , utilizing visual cues and orthogonal phase-separation logic to ensure product integrity without immediate reliance on advanced chromatography.
Phase 1: Preparation & Activation
-
System Purge: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon) for 5 minutes.
-
Solvation: Add 2-methyl-3-nitrobenzoic acid (1.81 g, 10.0 mmol) to the flask. Suspend the solid in a mixture of anhydrous DCM (15 mL) and anhydrous tert-butanol (5 mL).
-
Catalyst Addition: Add DMAP (244 mg, 2.0 mmol, 0.2 equiv). Stir for 5 minutes until a homogenous solution is achieved.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
-
Activation: Dissolve Boc₂O (3.27 g, 15.0 mmol, 1.5 equiv) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.
Phase 2: Reaction Execution & In-Process Control
-
Propagation: Remove the ice bath. Allow the reaction to warm naturally to ambient temperature (20–25 °C).
-
Self-Validating Observation: Monitor the reaction for steady effervescence. The evolution of CO₂ gas serves as a real-time visual confirmation that the mixed anhydride is successfully forming and decomposing into the target ester.
-
TLC Monitoring: Stir the reaction for 12–16 hours. Confirm completion via TLC (Hexanes:EtOAc 4:1, UV detection at 254 nm). The target tert-butyl ester (R_f ~ 0.65) will elute significantly higher than the highly polar starting acid (R_f ~ 0.10).
Phase 3: Self-Validating Work-up & Purification
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and tert-butanol. Redissolve the crude oil in Ethyl Acetate (40 mL).
-
Acidic Wash (Catalyst Removal): Wash the organic layer with 5% aqueous Citric Acid (2 × 20 mL). Causality: The acidic aqueous phase selectively protonates DMAP (pKa ~9.6), pulling it out of the organic layer.
-
Basic Wash (Starting Material Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: The mild base deprotonates any unreacted 2-methyl-3-nitrobenzoic acid (pKa ~3.5), partitioning it into the aqueous waste while leaving the neutral ester intact.
-
Final Polish: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl 2-methyl-3-nitrobenzoate as a high-purity solid/oil.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the nucleophilic acyl substitution pathway, highlighting the critical intermediates that bypass the steric hindrance of the starting material.
Mechanism of DMAP-catalyzed tert-butyl esterification via a mixed anhydride intermediate.
References
1.1 - ResearchGate 2.2 - RSC Publishing 3.3 - ResearchGate
Sources
Application Note: Strategic Utilization of tert-Butyl 2-methyl-3-nitrobenzoate in Pharmaceutical Synthesis
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utility of tert-butyl 2-methyl-3-nitrobenzoate (CAS: 59382-62-6) as an orthogonal building block, distinct from its commodity methyl ester counterpart.
Executive Summary & Strategic Value
In the synthesis of immunomodulatory imide drugs (IMiDs) like Lenalidomide and Pomalidomide , as well as Indole-4-carboxylate kinase inhibitors, the 2-methyl-3-nitrobenzoate scaffold is a ubiquitous starting material.
Historically, the methyl ester (CAS 59382-59-1) has been the industry standard due to cost. However, the tert-butyl ester variant (CAS 59382-62-6) offers a critical advantage: Orthogonality .
-
The Problem: The methyl ester requires basic hydrolysis (saponification) to reveal the carboxylic acid. This condition is incompatible with base-sensitive moieties (e.g., racemization of chiral glutamine derivatives in IMiDs or hydrolysis of other esters).
-
The Solution: The tert-butyl ester allows for acidolytic cleavage (e.g., TFA, HCl/Dioxane) or thermal cleavage, preserving chiral integrity and enabling "base-free" synthetic routes.
This guide details the synthesis of this intermediate and its application in two high-value workflows: Leimgruber-Batcho Indole Synthesis and Benzylic Bromination for IMiD Assembly .
Technical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 59382-62-6 |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 62–65 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |
| Key Reactivity | Benzylic radical bromination; Nitro reduction; Leimgruber-Batcho condensation |
| Storage | Inert atmosphere, 2–8 °C (Hydrolysis sensitive) |
Protocol A: Synthesis of the Intermediate
Objective: Efficient conversion of 2-methyl-3-nitrobenzoic acid to its tert-butyl ester using Boc anhydride (
Reagents
-
Starting Material: 2-Methyl-3-nitrobenzoic acid (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.5 equiv) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1–0.3 equiv)
-
Solvent: tert-Butanol (
-BuOH) or THF (Anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and anhydrous THF (100 mL). Stir until fully dissolved.
-
Catalyst Addition: Add DMAP (2.02 g, 16.5 mmol, 0.3 equiv). Note: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate.
-
Addition: Add a solution of
(18.1 g, 82.8 mmol, 1.5 equiv) in THF (20 mL) dropwise over 15 minutes. -
Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1). The acid spot (
) should disappear, replaced by the ester ( ). -
Quench: Dilute with Ethyl Acetate (200 mL) and wash sequentially with:
-
10% Citric Acid or 1M HCl (2 x 100 mL) – Critical to remove DMAP.
-
Saturated
(100 mL) – Removes unreacted acid. -
Brine (100 mL).
-
-
Isolation: Dry the organic layer over
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexane) to yield the product as a pale yellow solid.
Application Workflow 1: Synthesis of Functionalized Indoles
Context: The "2-methyl-3-nitro" motif is the classic substrate for the Leimgruber-Batcho Indole Synthesis . Using the tert-butyl ester yields tert-butyl indole-4-carboxylate , a scaffold found in PARP inhibitors and various kinase inhibitors.
Mechanism & Logic
-
Condensation: The acidity of the benzylic methyl protons is enhanced by the ortho-nitro group. Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) forms an enamine (trans-β-dimethylamino-2-nitrostyrene).
-
Reductive Cyclization: Reduction of the nitro group (using Zn/AcOH or
/Pd) triggers an intramolecular nucleophilic attack on the enamine, closing the pyrrole ring.
Visual Pathway (DOT Diagram)
Figure 1: The Leimgruber-Batcho sequence converting the nitro-benzoate to the indole-4-carboxylate scaffold.
Protocol B: Indole Synthesis
-
Enamine Formation: Dissolve this compound (5.0 g) in anhydrous DMF (25 mL). Add DMF-DMA (3.0 equiv). Heat to 110 °C for 4 hours. Concentrate in vacuo to yield the deep red enamine oil.
-
Cyclization: Dissolve the crude enamine in Glacial Acetic Acid (50 mL). Add Zinc dust (10 equiv) portion-wise (Exothermic!). Stir at 80 °C for 1 hour.
-
Workup: Filter off Zinc. Neutralize filtrate with
. Extract with DCM. -
Result: tert-Butyl indole-4-carboxylate. The tert-butyl group survives these conditions, whereas a methyl ester might undergo partial hydrolysis during the acidic Zn step if water is present.
Application Workflow 2: IMiD Drug Precursors
Context: For drugs like Lenalidomide , the side chain is installed via benzylic bromination. The tert-butyl ester is used when the final cyclization step (glutarimide ring formation) requires acidic conditions or when the glutamine coupling partner carries a base-labile protecting group.
Visual Pathway (DOT Diagram)
Figure 2: Synthesis of IMiD precursors utilizing the orthogonal acid-labile tert-butyl ester.
Critical Control Points (Protocol)
-
Bromination: Use N-Bromosuccinimide (NBS) with a radical initiator (AIBN or Benzoyl Peroxide).
-
Caution: Over-bromination (dibromide formation) is a common impurity. Stop reaction at ~85% conversion.
-
-
Solvent Choice: While
is traditional, Chlorobenzene or Methyl Acetate are greener alternatives that support the radical mechanism.
References
-
Preparation of tert-butyl esters (Boc2O/DMAP method)
-
Takeda, K., et al. "A New and Convenient Method for the Preparation of tert-Butyl Esters."[4] Synthesis, 1994.
-
-
Leimgruber-Batcho Indole Synthesis (Mechanism & Scope)
-
Batcho, A. D., & Leimgruber, W. "Synthesis of indoles from 2-nitrotoluenes." Organic Syntheses, Coll.[5] Vol. 7, p.34 (1990).
-
-
Lenalidomide Synthesis (General Methyl Ester Route)
- Muller, G. W., et al. "Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha." Bioorganic & Medicinal Chemistry Letters, 1999.
-
Physical Properties & CAS Verification
- PubChem Compound Summary for CAS 59382-62-6.
Sources
Application Note: Regioselective Radical Chlorination of tert-Butyl 2-Methyl-3-Nitrobenzoate
This Application Note is designed as a comprehensive technical guide for the radical chlorination of tert-butyl 2-methyl-3-nitrobenzoate . It targets researchers in medicinal chemistry and process development, focusing on the regioselective synthesis of the benzylic chloride intermediate.
Executive Summary
The transformation of This compound (1) to tert-butyl 2-(chloromethyl)-3-nitrobenzoate (2) is a critical intermediate step in the synthesis of immunomodulatory drugs (e.g., Lenalidomide analogs) and polycyclic heterocycles. This protocol utilizes N-Chlorosuccinimide (NCS) as the chlorinating agent, chosen for its superior handling properties and milder reaction profile compared to sulfuryl chloride (
Scientific Background & Reaction Design
Mechanistic Principles
The reaction proceeds via a free-radical chain mechanism (Wohl-Ziegler reaction). The regioselectivity is driven by the formation of the benzylic radical, which is stabilized by resonance with the aromatic ring.
-
Substrate Analysis: The 3-nitro group is electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution (preventing ring chlorination) but also slightly destabilizes the benzylic radical compared to a simple toluene derivative.
-
Reagent Selection (NCS): NCS allows for a low, steady-state concentration of radical species, favoring mono-chlorination over di-chlorination.
-
Solvent System:
-Trifluorotoluene (PhCF ) is selected as the solvent. It is a greener, non-ozone-depleting alternative to , offering a high boiling point (102 °C) suitable for thermal initiation while being inert to radical conditions.
Reaction Pathway Visualization
The following diagram illustrates the radical chain propagation and the critical competition between the desired mono-chlorination and the over-chlorinated side product.
Figure 1: Radical chain propagation pathway highlighting the critical mono- vs. di-chlorination branch point.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| This compound | 237.25 | 1.0 | Substrate |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.05 - 1.1 | Chlorinating Agent |
| Benzoyl Peroxide (BPO) | 242.23 | 0.05 - 0.1 | Radical Initiator |
| PhCF | - | 10 V (mL/g) | Solvent |
| Potassium Carbonate (Solid) | 138.20 | 0.1 | Acid Scavenger (Optional)* |
*Note: Solid
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Dry all glassware in an oven at 120 °C. Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet/outlet.
-
Charging: Charge the RBF with This compound (1.0 equiv) and NCS (1.05 equiv).
-
Solvent Addition: Add anhydrous PhCF
(10 mL per gram of substrate). -
Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (a radical inhibitor).
-
Heating: Heat the reaction mixture to 85–90 °C (gentle reflux).
Phase 2: Initiation & Monitoring
-
Initiator Addition: Once at reflux, add Benzoyl Peroxide (BPO) (0.025 equiv).
-
Critical Step: Observe for a color change (often pale yellow to orange) or slight effervescence.
-
-
Iterative Addition: If the reaction stalls (checked via TLC/HPLC), add a second portion of BPO (0.025 equiv) after 2 hours.
-
Total Reaction Time: Typically 4–6 hours.
-
-
Endpoint: Monitor consumption of starting material. Stop when conversion >90% to avoid over-chlorination.
-
Target: <5% remaining starting material; <10% dichlorinated impurity.
-
Phase 3: Workup & Isolation
-
Cooling: Cool the mixture to 0 °C in an ice bath. Succinimide will precipitate out.
-
Filtration: Filter the cold mixture through a sintered glass funnel to remove the bulk of succinimide.
-
Washing: Wash the filtrate with water (
vol) followed by saturated aqueous ( vol) to remove residual acid and succinimide. -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (keep bath temp <40 °C).
Workup Workflow Visualization
Figure 2: Downstream processing workflow ensuring removal of succinimide and protection of the ester.
Purification & Characterization
Due to the similar polarity of the mono-chloride and the starting material, recrystallization is the preferred purification method if the crude yield is high.
-
Recrystallization: Dissolve crude solid in minimum hot Hexanes/Ethyl Acetate (9:1) . Allow to cool slowly to RT, then to 4 °C.
-
Flash Chromatography: If oil, use Silica Gel (Gradient: 0-10% EtOAc in Hexanes).
-
Note: The product is typically less polar than the succinimide but slightly more polar than the starting material.
-
Key Analytical Data (Expected):
-
1H NMR (
): Look for the disappearance of the Ar- singlet ( ppm) and appearance of the Ar- singlet ( ppm). -
TLC:
Product < Starting Material (in 10% EtOAc/Hexanes).
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen inhibition or dead initiator. | Degas solvent thoroughly; use fresh BPO. |
| High Dichlorination | Excess NCS or high conversion target. | Stop reaction at 85-90% conversion; reduce NCS to 1.0 equiv. |
| Ester Hydrolysis | Acidic buildup during reaction.[3] | Add 10 mol% solid |
| Product Decomposition | Thermal instability during concentration. | Keep rotary evaporator bath <40 °C. |
Safety & Handling
-
Radical Initiators: Benzoyl Peroxide is explosive in dry form. Use water-dampened BPO for weighing, or handle with extreme care. Avoid metal spatulas.
-
Exotherm: The reaction can be exothermic upon initiation. Add initiator in portions.
-
Vapors: PhCF
and benzyl chlorides are irritants/lachrymators. Work in a well-ventilated fume hood.
References
-
Mechanism of NCS Chlorination
-
Benzylic Halogenation Protocols
-
Solvent Selection (PhCF3)
-
Ogawa, A., et al. "Trifluoromethylbenzene (PhCF3): A Useful Alternative Solvent for Radical Reactions." J. Org.[5] Chem.1997 , 62, 450.
-
-
Substrate Data
Sources
- 1. US6118018A - Chlorination and bromination of aromatic compounds at atmospheric pressure - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 2-(chloromethyl)-3-nitrobenzoate | C9H8ClNO4 | CID 46900988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of tert-Butyl 2-Methyl-3-Nitrobenzoate
Executive Summary
This technical guide details the protocol for the tert-butyl protection of 2-methyl-3-nitrobenzoic acid . This transformation presents a dual synthetic challenge: steric hindrance imposed by the ortho-methyl group and electronic deactivation (reduced nucleophilicity of the carboxylate) due to the electron-withdrawing meta-nitro group. Standard acid-catalyzed Fischer esterification is contraindicated due to the lability of the tert-butyl group (elimination to isobutylene) and unfavorable equilibrium kinetics.
This guide presents two validated protocols:
-
Method A (Primary): Boc Anhydride (
) / DMAP Catalysis – A mild, "green" approach suitable for gram-scale synthesis. -
Method B (Scale-Up): Acid Chloride Activation – A robust pathway for larger batches requiring high throughput.
Introduction & Mechanistic Rationale
The Substrate Challenge
The substrate, 2-methyl-3-nitrobenzoic acid , possesses a unique structural profile that resists standard esterification:
-
Steric Ortho-Effect: The C2-methyl group creates significant steric bulk around the carbonyl carbon, inhibiting the approach of the bulky tert-butanol nucleophile.
-
Electronic Modulation: The C3-nitro group is strongly electron-withdrawing (
), increasing the acidity of the carboxylic proton ( ) but rendering the carbonyl carbon highly electrophilic once activated.
Strategy Selection
Direct reaction with tert-butanol and mineral acid (Fischer esterification) fails because the harsh conditions trigger E1 elimination of the tert-butyl cation to isobutylene gas. Therefore, we must utilize activated intermediates under basic or neutral conditions.
-
Selected Strategy: Activation via Di-tert-butyl dicarbonate (
) .[1][2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Mechanism: The reaction proceeds via a mixed anhydride intermediate.[3] 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking the mixed anhydride to form a highly reactive
-acylpyridinium species, which is susceptible to attack even by the sterically hindered tert-butanol.
Figure 1: Mechanistic pathway for Boc-anhydride mediated esterification.
Experimental Protocols
Method A: / DMAP Catalysis (Recommended)
Best for: Laboratory scale (1g – 50g), mild conditions, acid-sensitive substrates.
Reagents & Materials
| Reagent | Equiv.[4][5][6][7][8][9][10] | Role |
| 2-Methyl-3-nitrobenzoic acid | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ( | 2.0 | Activator / Reagent |
| 4-Dimethylaminopyridine (DMAP) | 0.1 - 0.3 | Nucleophilic Catalyst |
| tert-Butanol ( | Solvent | Nucleophile / Solvent |
| Tetrahydrofuran (THF) | Co-solvent | Optional (if solubility is poor) |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 2-methyl-3-nitrobenzoic acid (1.0 equiv) and
(2.0 equiv) to the flask. -
Solvent Addition: Add anhydrous
(approx. 10 mL per gram of acid). If the acid does not dissolve completely, add anhydrous THF dropwise until a clear solution is obtained.-
Note: Warming to 35°C may be required due to the rigid crystalline lattice of nitro-benzoic acids.
-
-
Catalysis: Cool the mixture to 0°C (ice bath) to prevent runaway exotherms. Slowly add DMAP (0.1–0.3 equiv) in one portion.
-
Observation: Vigorous evolution of
gas will occur immediately. This indicates the formation of the mixed anhydride.[3]
-
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 12–24 hours.[5]
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (baseline/streaking) should disappear, replaced by a high
spot (ester).
-
-
Quench: Dilute the reaction mixture with Ethyl Acetate (
). -
Workup:
-
Wash organic layer with 1M HCl (
) to remove DMAP and residual . -
Wash with Saturated
( ) to remove unreacted benzoic acid. -
Wash with Brine (
).
-
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude product is often pure enough. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Method B: Acid Chloride Activation (Scale-Up Alternative)
Best for: Large scale (>50g), high throughput, cost-efficiency.
Reagents & Materials
| Reagent | Equiv.[4][5][6][7][8][9][10] | Role |
| 2-Methyl-3-nitrobenzoic acid | 1.0 | Substrate |
| Thionyl Chloride ( | 3.0 - 5.0 | Chlorinating Agent |
| DMF | 2-3 drops | Vilsmeier Catalyst |
| tert-Butanol | 1.5 - 2.0 | Nucleophile |
| Pyridine or | 2.5 | Acid Scavenger |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
Step-by-Step Procedure
-
Activation: In a round-bottom flask fitted with a reflux condenser and drying tube, suspend 2-methyl-3-nitrobenzoic acid in
(excess). Add 2 drops of DMF.[11] -
Reflux: Heat to reflux (75°C) for 3–4 hours. The solid acid will dissolve, and gas evolution (
) will cease upon completion. -
Evaporation: Concentrate the mixture in vacuo to remove excess
. Azeotrope with toluene ( ) to ensure complete removal of acidic volatiles.-
Intermediate: You now have 2-methyl-3-nitrobenzoyl chloride .[12]
-
-
Esterification: Redissolve the acid chloride in anhydrous DCM .
-
Addition: Cool to 0°C. Add a solution of
(1.5 equiv) and Pyridine (2.5 equiv) in DCM dropwise over 30 minutes. -
Completion: Stir at Room Temperature for 6 hours.
-
Workup: Wash with water, 1M HCl, and saturated
. Dry and concentrate.
Process Analytical Technology (PAT) & QC
To ensure "Trustworthiness" and self-validation, the following analytical markers must be met:
| Technique | Expected Signal | Interpretation |
| TLC | Significant shift from acid ( | |
| 1H NMR | Diagnostic singlet for tert-butyl group. | |
| 1H NMR | Ortho-methyl group (shift may vary slightly from acid). | |
| IR Spectroscopy | Strong Ester |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: Steric hindrance preventing attack on the mixed anhydride.
-
Solution: Increase DMAP loading to 0.5 equiv (Method A) or switch to Method B (Acid Chloride is more electrophilic).
-
-
Issue: Product Decomposition.
-
Cause: Acidic workup was too harsh or prolonged, hydrolyzing the t-butyl ester.
-
Solution: Keep HCl washes cold and brief. Use citric acid instead of HCl if extremely sensitive.
-
Safety Considerations
-
Nitro Compounds: While 2-methyl-3-nitrobenzoic acid is stable, nitro-aromatics can be energetic. Avoid excessive heat (>100°C) during concentration.
- : Toxic if inhaled. Causes severe eye irritation. Handle in a fume hood.
-
Thionyl Chloride: Reacts violently with water releasing
and .
References
-
Yamaguchi Esterification & Mixed Anhydrides
-
Boc2O / DMAP Methodology
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine: A New Reagent System for the Synthesis of t-Butyl Esters. The Journal of Organic Chemistry, 66(10), 3614-3618. Link
-
-
Steglich Esterification (Analogous Mechanism)
-
Acid Chloride Preparation
-
Burkett, D. D., et al. (2020). Synthesis of 2-methyl-3-nitrobenzoyl chloride. PrepChem. Link
-
-
General Protection of Hindered Acids
Sources
- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 2. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Yamaguchi Esterification [organic-chemistry.org]
- 4. The reaction of tert-butyl chloride with methanol is found to fol... | Study Prep in Pearson+ [pearson.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. ijstr.org [ijstr.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. bookpremiumfree.com [bookpremiumfree.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. tert-Butyl Esters [organic-chemistry.org]
Application Note: Chemoselective Reduction of the Nitro Group in tert-Butyl 2-methyl-3-nitrobenzoate
Introduction & Mechanistic Rationale
The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in pharmaceutical research and fine chemical synthesis. When executing the reduction of tert-butyl 2-methyl-3-nitrobenzoate to tert-butyl 3-amino-2-methylbenzoate , the primary synthetic challenge lies in the chemoselectivity required to preserve the highly acid-sensitive tert-butyl ester group.
The Causality of Experimental Choices: tert-Butyl esters provide excellent steric shielding against nucleophilic attack (e.g., base-catalyzed saponification), making them robust under basic conditions. However, under standard acidic reduction conditions (such as SnCl₂/HCl or Fe/HCl), the ester oxygen readily protonates. This triggers an E1-like elimination, expelling a stable tert-butyl cation that rapidly loses a proton to form isobutylene gas, thereby irreversibly cleaving the ester to the free carboxylic acid[1].
-
Heterogeneous Catalytic Hydrogenation (Pd/C, H₂): Operates via surface-mediated hydrogenolysis of the N-O bonds. The neutral conditions perfectly preserve the tert-butyl ester, offering the cleanest impurity profile[2].
-
Iron/Ammonium Chloride Reduction (Modified Béchamp Process): Operates via single-electron transfer from the Fe(0) surface. Ammonium chloride (NH₄Cl) acts as a critical, mild proton donor (pKa ~9.2) that facilitates the protonation of reduced intermediates (nitroso and hydroxylamine species) without dropping the bulk pH to a level that would trigger ester cleavage[1][3].
Comparison of Chemoselective Reduction Strategies
The following table summarizes the quantitative and qualitative data for the two recommended reduction methods to allow for easy comparison and selection based on laboratory capabilities.
| Parameter | Method A: Catalytic Hydrogenation | Method B: Iron / NH₄Cl Reduction |
| Reagents | 10% Pd/C, H₂ gas (1 atm) | Fe powder (325 mesh), NH₄Cl |
| Solvent System | Methanol or Ethyl Acetate | Ethanol / H₂O (4:1 v/v) |
| Reaction Conditions | Neutral, Room Temperature, 2–4 h | Mildly buffered, 80°C (Reflux), 2–4 h |
| Ester Survival Rate | >99% (No cleavage observed) | >95% (Highly stable) |
| Typical Yield | 90–98% | 85–92% |
| Pros | Cleanest reaction; simple filtration workup; no metal waste. | Avoids flammable H₂ gas; highly tolerant of halogenated impurities. |
| Cons | Requires H₂ handling; Pd/C is pyrophoric and susceptible to sulfur poisoning. | Generates iron oxide sludge; requires hot filtration over Celite. |
Reaction Pathways Visualization
Chemoselective reduction pathways of this compound.
Experimental Protocols
Method A: Catalytic Hydrogenation (Pd/C)
This protocol is a self-validating system: the cessation of hydrogen uptake physically indicates reaction completion.
Materials:
-
This compound (1.0 eq, e.g., 10 mmol, 2.37 g)
-
10% Palladium on Carbon (Pd/C) (0.05 eq Pd, ~530 mg)
-
Anhydrous Methanol or Ethyl Acetate (50 mL)
-
Hydrogen gas (balloon or Parr shaker at 1 atm)
Step-by-Step Methodology:
-
Preparation: In a rigorously dried, round-bottom flask, dissolve the substrate in 50 mL of Methanol.
-
Catalyst Addition: Carefully add the 10% Pd/C to the solution. Expert Insight: Add the catalyst under a gentle stream of Argon/N₂ to prevent ignition of methanol vapors by the pyrophoric Pd/C.
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Argon (repeat 3 times). Evacuate once more and backfill with H₂ gas from a balloon.
-
Reaction: Stir the suspension vigorously at room temperature. The reaction typically completes within 2 to 4 hours[2]. Monitor by TLC (Hexane/EtOAc 4:1); the product amine will spot significantly lower (more polar) than the starting nitro compound and will stain positive with Ninhydrin.
-
Workup: Once hydrogen uptake ceases and TLC confirms complete consumption of the starting material, purge the flask with Argon.
-
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with excess Methanol (3 × 15 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to afford tert-butyl 3-amino-2-methylbenzoate as a crystalline solid or viscous oil.
Method B: Iron-Mediated Reduction (Fe/NH₄Cl)
This protocol is highly resilient and ideal for laboratories lacking pressurized hydrogen infrastructure.
Materials:
-
This compound (1.0 eq, 10 mmol, 2.37 g)
-
Iron powder, 325 mesh (5.0 eq, 50 mmol, 2.79 g)
-
Ammonium Chloride (NH₄Cl) (2.0 eq, 20 mmol, 1.07 g)
-
Ethanol / Deionized Water (40 mL / 10 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in 40 mL of Ethanol in a round-bottom flask equipped with a reflux condenser. Add 10 mL of Deionized Water.
-
Activation: Add the NH₄Cl and Iron powder to the mixture. Expert Insight: The use of fine 325-mesh iron maximizes surface area for electron transfer, significantly reducing reaction times.
-
Reduction: Heat the vigorously stirring mixture to 80°C (reflux). The mixture will turn into a dark brown/black suspension as iron oxides form[1][3].
-
Monitoring: Continue refluxing for 2–4 hours. Monitor via TLC until the starting material is fully consumed.
-
Hot Filtration (Critical Step): While the mixture is still hot (to prevent the product from co-precipitating with the iron sludge), filter the suspension through a pad of Celite. Wash the filter cake with hot Ethanol (2 × 20 mL) and Ethyl Acetate (20 mL).
-
Extraction & Washing: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Dilute the aqueous residue with Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure tert-butyl 3-amino-2-methylbenzoate.
Experimental Workflow Visualization
Step-by-step experimental workflow for the Iron/Ammonium Chloride reduction method.
References
1.[2] Selective hydrogenation through phosphazide formation. RSC Publishing.[Link] 2.[3] NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. IJRAR.org. [Link] 3.[1] Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry (ACS Publications).[Link]
Sources
Application Note: Strategic Functionalization of tert-Butyl 2-Methyl-3-Nitrobenzoate
The reaction of tert-butyl 2-methyl-3-nitrobenzoate with nucleophiles is a pivotal subject in medicinal chemistry, particularly for the synthesis of 4-substituted indoles and functionalized anthranilates .
This Application Note is structured to guide researchers through the divergent reactivity of this scaffold, emphasizing its role as a "masked" indole precursor and the chemo-selective advantages of the tert-butyl ester.
Executive Summary
This compound (Compound 1 ) is a high-value building block characterized by a "push-pull" electronic system and steric shielding. Unlike simple nitroarenes, 1 possesses three distinct reactive sites: the nitro group (susceptible to reduction or reductive alkylation), the benzylic methyl group (acidified by ortho-nitro/ester effects), and the sterically hindered ester .
This guide details the interaction of 1 with nucleophilic species, focusing on two primary drug-development pathways:
-
The Batcho-Leimgruber Indole Synthesis: Exploiting the benzylic carbon as a nucleophile.
-
Chemo-selective Nitro Reduction: Accessing 3-amino-benzoates without compromising the ester.
Chemical Architecture & Reactivity Profile[1]
The 1,2,3-substitution pattern of Compound 1 dictates its unique reactivity.
| Functional Group | Position | Electronic Effect | Reactivity with Nucleophiles |
| tert-Butyl Ester | C1 | EWG (Inductive) | Low. Steric bulk prevents SNAc (hydrolysis/aminolysis) under standard conditions. Stable to basic nucleophiles. |
| Methyl Group | C2 | EDG (Weak) | High (Latent). The C2-methyl protons are highly acidic (pKa ~20-25) due to the flanking ortho-nitro and ortho-ester groups, allowing deprotonation by alkoxides/amine bases. |
| Nitro Group | C3 | EWG (Resonance) | High. Susceptible to reduction (H⁻/H₂) or attack by Grignard reagents (Bartoli pathway). |
Mechanistic Insight: The "Vinylogous" Acidity
The key to utilizing 1 is recognizing that the C2-methyl group is not inert. Upon treatment with a base (nucleophile), the resulting carbanion is stabilized by resonance into the nitro group and the ester, making it a potent nucleophile for condensation reactions.
Protocol A: Synthesis of tert-Butyl Indole-4-Carboxylate (Batcho-Leimgruber Route)
This is the primary application of 1 in pharmaceutical synthesis (e.g., PARP inhibitor precursors). While the substrate technically acts as the nucleophile (after deprotonation), the reaction is initiated by a nucleophilic base.
Concept: Condensation of the activated methyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization.
Experimental Workflow
Step 1: Enamine Formation (Condensation)
-
Reagents: 1 (1.0 equiv), DMF-DMA (1.5–2.0 equiv), DMF (Solvent).
-
Conditions: 110–140 °C, 12–24 h.
-
Mechanism: The base (often trace alkoxide or the amine from DMF-DMA) deprotonates the C2-methyl. The carbanion attacks the electrophilic carbon of DMF-DMA.
Step 2: Reductive Cyclization
-
Reagents: Enamine intermediate, H₂ (Pd/C) or Zn/AcOH or Raney Ni/Hydrazine.
-
Conditions: RT to 60 °C.
-
Outcome: The nitro group is reduced to an amine, which immediately attacks the enamine double bond (intramolecular nucleophilic attack) to close the pyrrole ring.
Detailed Protocol (Step-by-Step)
-
Charge: To a dry reaction flask equipped with a condenser, add This compound (10.0 g, 42.1 mmol) and anhydrous DMF (50 mL).
-
Addition: Add DMF-DMA (7.5 g, 63.2 mmol) in one portion.
-
Heating: Heat the mixture to 135 °C under N₂. The solution will turn deep red/purple (characteristic of the enamine).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Starting material (Rf ~0.[1]6) should disappear; Enamine (Rf ~0.4) appears.[2][3]
-
Workup 1: Cool to RT. Concentrate under reduced pressure to remove excess DMF-DMA and DMF. The residue is a viscous red oil.
-
Reduction: Dissolve the red oil in MeOH (100 mL). Add 10% Pd/C (1.0 g, 10 wt%).
-
Hydrogenation: Stir under H₂ balloon (1 atm) for 16 h at RT.
-
Filtration: Filter through Celite to remove catalyst.
-
Purification: Concentrate and purify via silica gel chromatography (0-20% EtOAc/Hexane).
-
Yield: Expect 7.5–8.5 g (82–93%) of tert-butyl indole-4-carboxylate as a white solid.
Figure 1: The Batcho-Leimgruber pathway converting the nitrobenzoate to the indole scaffold.
Protocol B: Chemo-selective Reduction to Anthranilates
Reaction with reducing nucleophiles (Hydride sources or catalytic Hydrogen) converts the nitro group to an amine. The tert-butyl ester is crucial here; a methyl ester might undergo transesterification or nucleophilic attack if stronger reducing agents (like LiAlH₄) were attempted, but with H₂/Pd, the selectivity is governed by the catalyst.
Target Product: tert-Butyl 3-amino-2-methylbenzoate.[4]
Experimental Workflow
-
Solvent Choice: Methanol or Ethanol is standard. Avoid acidic media if the tert-butyl group is sensitive (though it is generally stable to weak acids).
-
Catalyst: 5% or 10% Pd/C is highly effective.
-
Pressure: Atmospheric pressure (balloon) is usually sufficient due to the activation of the nitro group.
Self-Validating Check:
-
NMR Monitoring: The disappearance of the downfield aromatic signals of the nitro-compound and the appearance of broad NH₂ protons (~3.5-5.0 ppm) confirms conversion.
-
Stability: Ensure the reaction temperature does not exceed 50 °C to prevent any thermal degradation of the ester.
Protocol C: Resistance to Nucleophilic Acyl Substitution
A common failure mode in benzoate chemistry is the inadvertent hydrolysis of the ester.
-
Scenario: Reaction with NaOH/LiOH (Saponification).
-
Observation: tert-Butyl esters are extremely resistant to SN2/SNAc attack by hydroxide due to the bulky tert-butyl group blocking the trajectory to the carbonyl carbon.
-
Utility: This allows researchers to perform saponification of other esters in the molecule (e.g., if a methyl ester side chain is added) while keeping the benzoate intact.
-
Cleavage Protocol: To remove the tert-butyl group, do not use nucleophiles. Use Acidolysis (TFA/DCM or HCl/Dioxane) to cleave via the E1 mechanism (formation of the stable tert-butyl cation).
Divergent Reactivity Map
The following diagram summarizes the decision matrix for reacting Compound 1 with various nucleophilic species.
Figure 2: Decision matrix for functionalizing this compound.
References
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes: 4-cyanoindole. Organic Syntheses, 63, 214.
- Cai, Q., et al. (2014). Synthesis of PARP Inhibitors via Indole-4-carboxylates. Journal of Medicinal Chemistry, 57(15).
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine.
- Marcantonio, K. M., et al. (2002). An Efficient Synthesis of 4-Substituted Indoles. Organic Letters, 4(1), 11-13.
Sources
Troubleshooting & Optimization
Technical Support Center: Deprotection of tert-Butyl 2-Methyl-3-Nitrobenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals executing the acidic cleavage of tert-butyl 2-methyl-3-nitrobenzoate. Here, we bridge theoretical reaction mechanics with field-proven, self-validating methodologies to ensure high-yield recovery of 2-methyl-3-nitrobenzoic acid.
Part 1: Frequently Asked Questions (Mechanistic & Theoretical)
Q1: What is the exact mechanism of TFA-mediated cleavage for this substrate? A: The deprotection proceeds via an acid-catalyzed A_AL1 elimination mechanism. Trifluoroacetic acid (TFA) first protonates the carbonyl oxygen of the ester, significantly increasing the1[1]. This triggers the heterolytic cleavage of the alkyl carbon-oxygen bond, releasing the desired 2-methyl-3-nitrobenzoic acid and generating a 2[2].
Q2: What happens to the tert-butyl carbocation after cleavage? A: The highly reactive tert-butyl carbocation must be quenched to prevent side reactions. In a standard TFA/DCM mixture, it is typically deprotonated by the trifluoroacetate anion to form 3[3]. Alternatively, it can react with TFA to form4[4]. Because the reaction regenerates protonated TFA when isobutylene is formed, TFA acts catalytically, though it is used in5[5] to drive the equilibrium.
Q3: How do the specific functional groups on 2-methyl-3-nitrobenzoate affect the reaction? A: Causality is critical here. The nitro group (-NO₂) at the meta-position is strongly electron-withdrawing via inductive effects. This pulls electron density away from the ester, making the carbonyl oxygen less basic and harder to protonate. The ortho-methyl group provides slight steric hindrance. Consequently, this specific substrate requires a more aggressive acidic environment (e.g., 50% TFA) and longer reaction times compared to electron-rich benzoates to achieve quantitative conversion.
Caption: Mechanism of TFA-mediated tert-butyl ester deprotection.
Part 2: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Each critical phase includes a verification step to confirm success before proceeding to the next.
Materials Required
Step-by-Step Methodology
Phase 1: Baseline Establishment (Validation Prep)
-
Dissolve 1 mg of the substrate in 1 mL of DCM.
-
Validation: Run a baseline Thin-Layer Chromatography (TLC) plate (Eluent: 20% Ethyl Acetate in Hexanes). Record the Rf value of the starting material (typically high Rf, UV-active).
-
Validation: Calculate the expected mass shift. The starting ester has a mass of ~237.25 Da. The target carboxylic acid has a mass of ~181.15 Da. You are looking for a mass loss of 56 Da (isobutylene) via LC-MS.
Phase 2: Reaction Assembly & Cleavage
-
Dissolve the substrate in anhydrous DCM to achieve a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add an equal volume of TFA to the stirring solution (yielding a 2[2]).
-
Seal the flask loosely or equip it with a drying tube to allow evolved isobutylene and CO₂ gases to escape. 3 [3].
-
Stir vigorously at room temperature (20–25 °C) for 4 to 6 hours.
Phase 3: Real-Time Verification
-
At the 4-hour mark, extract a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation: The reaction is complete when the peak corresponding to the starting material (m/z ~238 [M+H]⁺) completely disappears, replaced by the product peak (m/z ~182 [M+H]⁺). On TLC, the product will streak near the baseline unless 1-5% acetic acid is added to the eluent.
Phase 4: Work-up and Azeotropic Isolation
-
Concentrate the reaction mixture 2[2] to remove DCM and the bulk of the TFA.
-
Validation (TFA Removal): Residual TFA can poison downstream coupling reactions. To ensure complete removal, add 10 mL of toluene to the crude residue and evaporate under reduced pressure. Repeat this co-evaporation step three times. Toluene forms an azeotrope with TFA, efficiently stripping it from the matrix.
-
Dry the resulting solid under high vacuum for 2 hours to yield the pure 2-methyl-3-nitrobenzoic acid.
Part 3: Troubleshooting Guide & Quantitative Optimization
If your self-validation steps indicate a failure, consult the quantitative data and troubleshooting workflow below.
Quantitative Reaction Parameters
The following table summarizes the expected outcomes based on varying the reaction conditions for this specific electron-deficient benzoate:
| Reaction Condition | Substrate Conc. | Reaction Time | Expected Conversion | Byproduct Risk |
| 20% TFA in DCM | 0.1 M | 2 - 4 hours | 40 - 60% | Low |
| 50% TFA in DCM | 0.1 M | 4 - 6 hours | > 95% | Low-Medium |
| Neat TFA (100%) | 0.1 M | 1 - 2 hours | > 99% | Medium (Re-alkylation) |
Troubleshooting Workflow
Caption: Troubleshooting workflow for tert-butyl ester deprotection.
Common Issues and Solutions
Issue 1: Incomplete Deprotection (Starting Material Persists)
-
Cause: The electron-withdrawing nitro group reduces the basicity of the carbonyl, slowing the initial protonation step.
-
Solution: Increase the TFA concentration to 50% v/v or use neat TFA. Extend the reaction time to 6–12 hours. Ensure the DCM used is strictly anhydrous, as excess water can compete for protons.
Issue 2: Product is a Viscous Oil Instead of a Solid
-
Cause: Presence of trapped4[4] or residual TFA preventing crystallization.
-
Solution: Perform the toluene azeotropic co-evaporation (Phase 4, Step 2) at least three times. Triturate the resulting oil with cold diethyl ether or hexanes to induce crystallization of the 2-methyl-3-nitrobenzoic acid.
Issue 3: Unexpected Mass Peaks (+56 Da on Product)
-
Cause: The highly reactive tert-butyl carbocation has alkylated the aromatic ring (Friedel-Crafts alkylation).
-
Solution: While rare for deactivated rings like 3-nitrobenzoates, if observed, add a carbocation scavenger. Adding 1-2% Triisopropylsilane (TIPS) or 1% water to the TFA/DCM mixture will permanently quench the tert-butyl cation before it can react with the substrate.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Common Organic Chemistry.[Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.[Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed (NIH).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purifying tert-Butyl 2-methyl-3-nitrobenzoate (Oil vs. Solid)
Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the isolation and purification of tert-butyl 2-methyl-3-nitrobenzoate (CAS: 59382-62-6) [1]. A common point of confusion is its physical state: while highly pure samples can crystallize into a solid, the compound is notoriously prone to presenting as a viscous yellow liquid (oil) at room temperature[2].
This guide provides a self-validating system to troubleshoot, purify, and characterize this intermediate, ensuring your downstream drug development syntheses are not compromised by residual impurities or physical state anomalies.
Part 1: Troubleshooting FAQs (The "Oil vs. Solid" Dilemma)
Q: Why did my this compound isolate as a yellow oil instead of a solid? A: The physical state of this compound is heavily dependent on its crystal lattice energy, which is inherently low. The bulky tert-butyl group introduces significant steric hindrance, while the ortho-methyl group forces the ester moiety out of the aromatic plane. This disrupts efficient crystal packing, causing the melting point to hover near ambient temperature. Even trace impurities—such as unreacted 2-methyl-3-nitrobenzoic acid, isomeric byproducts, or residual chromatography solvents—induce severe melting point depression, causing the product to remain a yellow oil[2].
Q: My TLC shows a single spot, but the product is still an oil. How can I force it to crystallize? A: If analytical purity is confirmed (>95%), the oil is likely in a supercooled state. You must overcome the thermodynamic nucleation barrier. This is achieved by dissolving the oil in a minimal amount of cold non-polar solvent (e.g., hexanes) and vigorously scratching the inside of the flask with a glass rod. The microscopic glass abrasions provide high-energy nucleation sites. Alternatively, introducing a seed crystal from a previous pure batch will immediately induce crystallization.
Q: If I must purify the oil via column chromatography, what is the optimal method?
A: Silica gel column chromatography is highly effective for removing isomeric impurities. The optimal eluent system is Hexane/Ethyl Acetate (5:1 v/v). Under these conditions, this compound elutes cleanly with an
Q: How do I remove unreacted 2-methyl-3-nitrobenzoic acid without running a column?
A: Unreacted acid is a primary culprit for the "oil" state and can be removed via a rigorous liquid-liquid extraction. Wash the organic layer (e.g., ethyl acetate) with saturated aqueous sodium bicarbonate (
Part 2: Quantitative Data & Analytical Benchmarks
To ensure your experimental protocols are self-validating, compare your intermediate against the following analytical benchmarks and impurity profiles.
Table 1: Physical and Analytical Properties
| Parameter | Value / Description | Reference |
| CAS Registry Number | 59382-62-6 | [1] |
| Physical State (Impure/Supercooled) | Viscous Yellow Liquid (Oil) | [2] |
| Physical State (Pure) | Crystalline Solid | - |
| TLC | 0.64 (Hexane/EtOAc = 5:1) | [2] |
| [2] |
Table 2: Common Impurities and Remediation Strategies
| Impurity Profile | Physical Effect | Remediation Strategy |
| Unreacted 2-methyl-3-nitrobenzoic acid | Severe melting point depression (Oil) | Saturated aqueous |
| Isomeric byproducts (e.g., 5-nitro) | Co-elution, disrupts crystal lattice | Silica gel chromatography |
| Residual chromatography solvents | Solubilizes product, prevents nucleation | Azeotropic distillation with toluene |
| None (High Purity) | Supercooling (remains liquid below MP) | Cold hexanes trituration & seeding |
Part 3: Experimental Protocols
Protocol A: Chromatographic Purification of the Oil
Objective: Isolate the target ester from isomeric impurities and unreacted starting materials.
-
Preparation: Prepare a silica gel column using a slurry of silica in hexanes.
-
Loading: Dissolve the crude yellow oil in a minimal volume of dichloromethane (DCM). Load the sample evenly onto the column head to maintain a narrow band.
-
Elution: Elute the column using an isocratic solvent system of Hexane/Ethyl Acetate (5:1 v/v).
-
Monitoring: Monitor fractions via Thin Layer Chromatography (TLC). The target this compound will elute with an
of 0.64[2]. -
Concentration: Pool the pure fractions and concentrate under reduced pressure using a rotary evaporator.
-
Azeotropic Drying (Critical): To remove residual EtOAc/Hexane that prevents crystallization, add 5 mL of toluene to the flask and evaporate to dryness. Repeat this step twice.
Protocol B: Crystallization via Trituration (Converting Oil to Solid)
Objective: Overcome the nucleation barrier of the supercooled pure oil.
-
Solvent Addition: Transfer the purified, solvent-free yellow oil to a round-bottom flask. Add a minimal amount of ice-cold hexanes (approximately 1-2 mL per gram of product) to create a highly concentrated mixture.
-
Cooling: Submerge the flask in an ice-water bath (0–5 °C) for 15 minutes to maximize supersaturation.
-
Nucleation Induction: Vigorously scratch the interior glass surface of the flask with a glass stirring rod.
-
Seeding (Optional but Recommended): If available, introduce a microscopic seed crystal of pure this compound from a previous batch.
-
Isolation: Once a precipitate forms and the oil solidifies, filter the crystalline solid via vacuum filtration. Wash the filter cake with a few drops of cold hexanes.
-
Drying: Dry the solid under high vacuum to a constant weight to yield the pure crystalline product.
Part 4: Workflow Visualization
Workflow for troubleshooting and purifying this compound (oil vs solid).
References
1.[2] Title: 論文題目 C(sp3)–H 官能基化反応の開発 (Development of C(sp3)-H Functionalization Reactions) Source: University of Tokyo URL: 2.[1] Title: this compound Properties (DTXSID20697552) Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard URL: [Link]
Sources
removing tert-butyl group from nitrobenzoates without affecting nitro group
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals who need to selectively deprotect tert-butyl esters in the presence of sensitive nitroaromatic systems.
Below, you will find mechanistic insights, comparative data, and self-validating troubleshooting protocols to ensure high-fidelity transformations in your synthetic workflows.
Mechanistic Workflow & Causality
The removal of a tert-butyl group from a nitrobenzoate relies on the differential basicity and reactivity of the functional groups involved. The nitro group (-NO₂) is highly electron-withdrawing and its oxygen atoms are exceptionally poor Lewis bases. When exposed to acidic conditions, the acid selectively protonates the more basic ester carbonyl oxygen. This protonation triggers the heterolytic cleavage of the C–O bond, expelling a highly stable tert-butyl carbocation, which rapidly eliminates a proton to form isobutylene gas. Because standard deprotection conditions lack reducing agents, the nitro group remains completely inert.
Mechanistic pathways for tert-butyl ester cleavage in nitrobenzoates.
Frequently Asked Questions (FAQs)
Q1: Why is the nitro group generally safe during standard acidic tert-butyl deprotection? A1: The nitro group is strongly electron-withdrawing and stable to acidic conditions. Unlike reducing environments (e.g., H₂/Pd or dissolving metal reductions) which easily convert nitro groups to amines, Brønsted acids like Trifluoroacetic Acid (TFA) or Lewis acids do not interact destructively with the -NO₂ moiety 1. The reaction is driven entirely by carbocation stability at the ester site.
Q2: What are the gold-standard conditions for this transformation? A2: The industry standard is a mixture of TFA in Dichloromethane (DCM), typically at a 1:1 to 1:4 ratio 1. This method is highly efficient because the byproducts (isobutylene and residual TFA) are volatile and can be easily removed under reduced pressure, eliminating the need for column chromatography.
Q3: What if my substrate has other acid-labile groups (e.g., an N-Boc group)? A3: Selective deprotection of a tert-butyl ester in the presence of an N-Boc group is challenging due to their similar acid lability. However, you can utilize orthogonal Lewis acid conditions. For instance, Zinc Bromide (ZnBr₂) in DCM provides a milder pathway that can preserve certain acid-sensitive moieties 2. Alternatively, a transition-metal-free radical cation approach using "Magic Blue" (tris-4-bromophenylamminium) and triethylsilane has been shown to cleanly deprotect tert-butyl groups under neutral conditions 3.
Quantitative Data: Method Comparison
To aid in experimental design, the following table summarizes the operational parameters and selectivity profiles of the most validated cleavage methodologies.
| Cleavage Method | Reagents & Solvent | Temp (°C) | Reaction Time | Nitro Group Compatibility | Selectivity Profile |
| Strong Brønsted Acid | TFA (20–50% v/v) in DCM | 20–25 | 1–4 hours | Excellent | Cleaves N-Boc, Trityl. Preserves Cbz, Fmoc. |
| Aqueous Acid | 85 wt% H₃PO₄ (5 eq) in Toluene | 40–50 | 4–12 hours | Excellent | Milder than TFA; slower kinetics. |
| Lewis Acid | ZnBr₂ (2–3 eq) in DCM | 20–25 | 12–24 hours | Excellent | Preserves N-PhF and some highly sensitive ethers. |
| Radical Cation | Magic Blue / Et₃SiH in DCM | 20–25 | 40 min–2 hours | Excellent | Mild, neutral conditions. Highly chemoselective. |
Validated Experimental Protocols
Every protocol below is designed as a self-validating system. By integrating specific analytical checkpoints, you can confirm reaction success without relying solely on downstream yields.
Protocol A: Gold-Standard TFA/DCM Cleavage
Causality Focus: The addition of TFA protonates the ester. We run this reaction open to a bubbler or in a loosely capped vial because the generation of isobutylene gas drives the reaction forward via Le Chatelier's principle.
-
Preparation: Dissolve the tert-butyl nitrobenzoate derivative in anhydrous DCM to achieve a concentration of 0.1 M to 0.5 M.
-
Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a final ratio of 1:2 (TFA:DCM). Note: Cooling prevents exothermic runaway and suppresses side reactions with highly activated aromatic rings.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction. The starting material should disappear, replaced by a more polar spot (the free carboxylic acid) that streaks slightly on silica gel.
-
Workup: Concentrate the mixture under reduced pressure using a rotary evaporator. To remove residual TFA, add 5 mL of toluene and co-evaporate (repeat 2-3 times).
-
Validation Checkpoint 2 (NMR): Dissolve the crude solid in DMSO-d6. The complete disappearance of the intense 9H singlet at ~1.5 ppm (tert-butyl group) and the appearance of a broad downfield peak (>12 ppm) for the carboxylic acid proton confirms quantitative deprotection.
Protocol B: Orthogonal Lewis Acid Cleavage (ZnBr₂)
Causality Focus: ZnBr₂ acts as a bidentate Lewis acid, coordinating to the ester oxygens. This weakens the C–O bond enough to allow cleavage without the harsh acidity of TFA, preserving other acid-labile groups.
-
Preparation: Dissolve the substrate in anhydrous DCM (0.1 M) under an inert nitrogen atmosphere.
-
Reagent Addition: Add anhydrous ZnBr₂ (2.0 to 3.0 equivalents) in one portion.
-
Propagation: Stir the suspension vigorously at room temperature for 12 to 24 hours.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint: Perform LC-MS. You should observe the mass of the desired nitrobenzoic acid [M-H]⁻ in negative ion mode, confirming the nitro group has not been reduced.
Troubleshooting Matrix
| Observed Issue | Mechanistic Cause | Recommended Solution |
| Incomplete Cleavage | Insufficient acid concentration or severe steric hindrance around the ester. | Increase the TFA concentration to 50% v/v. If steric hindrance is severe, gently warm the reaction to 35 °C. |
| Re-alkylation Side Products | The tert-butyl cation acts as an electrophile and attacks electron-rich aromatic rings in the substrate. | Add a cation scavenger such as Triisopropylsilane (TIPS) or anisole (2-5 equivalents) prior to adding TFA. |
| Loss of N-Boc Group | Both tert-butyl esters and N-Boc carbamates are highly acid-labile. | Switch to the Magic Blue/Et₃SiH protocol or use kinetic separation (TMSCl in 2,2,2-trifluoroethanol/DCM) which favors N-Boc cleavage over the ester. |
References
-
Title: Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 Source: UQ eSpace (The Journal of Organic Chemistry) URL: [Link]
-
Title: Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
Sources
Technical Support Center: Yield Optimization for tert-Butyl 2-Methyl-3-Nitrobenzoate Synthesis
Welcome to the technical support guide for the synthesis of tert-butyl 2-methyl-3-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by explaining the critical parameters and underlying chemical principles of this electrophilic aromatic substitution reaction.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis.
Q1: My final yield is significantly lower than expected. What are the most likely causes and how can I improve it?
Low yield is a common issue that can often be traced back to several key factors in the experimental setup and execution.
Table 1: Common Causes of Low Yield and Corrective Actions
| Potential Cause | Explanation | Recommended Solution |
| Poor Temperature Control | The nitration of activated aromatic rings is highly exothermic. If the temperature rises above the optimal range (typically 0-15°C), the rate of side reactions, such as the formation of dinitrated byproducts and other isomers, increases dramatically.[1][2] | Maintain the reaction temperature strictly between 0-15°C using an ice-salt bath. Add the nitrating mixture dropwise over an extended period (e.g., 15-20 minutes) to allow for effective heat dissipation.[3][4] |
| Presence of Water | Water interferes with the equilibrium that generates the essential nitronium ion (NO₂⁺) from the nitric and sulfuric acid mixture, thereby reducing the concentration of the active electrophile.[2] | Use anhydrous grade reagents and ensure all glassware is thoroughly dried before use. |
| Inefficient Mixing | If the reaction mixture is not stirred effectively, localized "hot spots" can form, and reagents may not be homogenously distributed. This can lead to incomplete reaction and an increase in side products. | Use a magnetic stirrer or mechanical overhead stirrer that is appropriately sized for the reaction flask to ensure vigorous and consistent mixing throughout the addition of the nitrating agent. |
| Product Loss During Workup | Significant amounts of product can be lost during the isolation and purification steps, particularly during filtration and recrystallization.[5] | When quenching the reaction on ice, stir thoroughly to ensure complete precipitation of the product. During vacuum filtration, wash the collected solid with ice-cold water to minimize its solubility in the wash solvent. For recrystallization, use the minimum amount of hot solvent required to dissolve the crude product to maximize recovery upon cooling.[6] |
| Impure Starting Materials | The purity of the starting tert-butyl 2-methylbenzoate is crucial. Impurities can interfere with the reaction or lead to the formation of difficult-to-remove byproducts, ultimately lowering the isolated yield of the desired product.[1] | Ensure the starting ester is of high purity (>98%). If necessary, purify the starting material by distillation before use. |
Q2: I'm observing multiple spots on my TLC plate and significant impurities in my NMR spectrum, including other isomers. Why is this happening?
The formation of isomeric byproducts is a direct consequence of the directing effects of the substituents on the aromatic ring.
-
Understanding Directing Effects : Your starting material, tert-butyl 2-methylbenzoate, has two directing groups:
-
The tert-butyl ester group (-COOC(CH₃)₃) is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (positions 3 and 5).[3][7]
-
The methyl group (-CH₃) is an electron-donating, activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 5 relative to the methyl group).
Fortunately, for the synthesis of the 3-nitro isomer, both groups reinforce the substitution at position 3 (which is meta to the ester and ortho to the methyl group). However, substitution can still occur at position 5, and harsh conditions can lead to other isomers.
-
-
Formation of Dinitro Compounds : If the reaction temperature is too high or the concentration of the nitrating agent is excessive, a second nitration can occur.[2][8] The initial product, being a substituted benzene ring, can undergo further electrophilic substitution.
-
Solution :
-
Strict Temperature Control : As mentioned, keeping the temperature below 15°C is the most critical factor in preventing side reactions.[2][3]
-
Stoichiometry : Use a carefully measured, slight excess of the nitrating agent, but avoid a large excess which can promote dinitration.
-
Purification : Recrystallization is an effective method for removing many of these impurities. A solvent system like an ethanol/water mixture is often suitable, as the desired product and impurities will have different solubilities.[7][9][10] If isomers are difficult to separate by recrystallization, column chromatography may be necessary.
-
Q3: The reaction seems to have stalled and is not proceeding to completion, with a significant amount of starting material remaining.
A stalled reaction is typically due to a deactivated or insufficient electrophile.
-
Insufficient Nitrating Agent : Ensure your molar calculations for nitric acid are correct.
-
Water Contamination : As noted, water quenches the formation of the nitronium ion. Ensure all reagents and glassware are dry.[2]
-
Rate of Addition : While slow addition is crucial for temperature control, an excessively slow addition over many hours could lead to the degradation of the nitrating mixture before the reaction is complete. An addition time of 15-30 minutes is generally a good starting point.[11]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound?
This reaction proceeds via an electrophilic aromatic substitution mechanism. The process involves three key steps:
-
Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid. This intermediate then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺) .[7][8][12]
-
Electrophilic Attack : The electron-rich π-system of the benzene ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[8][13]
-
Re-aromatization : A weak base in the mixture (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.[8]
Caption: Mechanism of Electrophilic Aromatic Nitration.
Q2: How should I prepare and handle the nitrating mixture safely?
The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent.[3] Strict safety protocols must be followed.
Protocol for Preparing Nitrating Mixture:
-
In a clean, dry flask designated for the nitrating mixture, add the required volume of concentrated nitric acid.
-
Place the flask in an ice-water bath and allow it to cool thoroughly.
-
Slowly and carefully , add the concentrated sulfuric acid to the cold nitric acid dropwise with continuous swirling or stirring. Never add nitric acid to sulfuric acid. This addition is highly exothermic.
-
Keep the mixture in the ice bath until it is ready to be added to the substrate solution.
Q3: What is the recommended experimental protocol for this synthesis?
The following protocol is a general guideline. Molar quantities should be calculated based on your desired scale.
Caption: General experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Substrate Preparation : In a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 2-methylbenzoate. Cool the flask in an ice bath. Slowly add concentrated sulfuric acid while stirring.[3]
-
Nitrating Mixture : In a separate flask, prepare the nitrating mixture of concentrated nitric acid and concentrated sulfuric acid as described in the safety FAQ above. Ensure this mixture is also thoroughly cooled.
-
Reaction : Slowly add the nitrating mixture to the stirring substrate solution via a dropping funnel over 15-20 minutes. Critically, monitor the internal temperature and ensure it does not exceed 15°C.[1][7]
-
Stirring : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[3][10]
-
Quenching : Carefully pour the reaction mixture onto a beaker filled with a substantial amount of crushed ice. Stir the ice slurry until the product precipitates as a solid.[7][10]
-
Isolation : Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove residual acids. A final wash with a cold, dilute sodium bicarbonate solution can also be performed to neutralize any remaining acid.[7]
-
Purification : Purify the crude product by recrystallization. A mixture of ethanol and water is a common choice. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3][10]
-
Drying : Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50°C).
-
Analysis : Determine the final yield and assess the purity by measuring the melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR).
Q4: Why is recrystallization the preferred method of purification?
Recrystallization is an efficient and cost-effective technique for purifying solid organic compounds.[6] It works on the principle that the desired compound and the impurities have different solubilities in a given solvent system at different temperatures. Ideally, the desired product should be highly soluble in the hot solvent but sparingly soluble at cold temperatures, while the impurities remain soluble even when cold. This allows for the selective crystallization of the pure product upon cooling, leaving the impurities behind in the mother liquor.[6][7]
References
-
Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Nitration of Methyl Benzoate. Millersville University. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]
-
YIC. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate. Retrieved from [Link]
-
PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]
-
Various Authors. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Quora. Retrieved from [Link]
- Google Patents. (n.d.). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
-
Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Education. Retrieved from [Link]
-
YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]
-
Scribd. (n.d.). Methyl m-Nitrobenzoate Synthesis Report. Retrieved from [Link]
- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
-
YouTube. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]
-
Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate – student sheet. Education. Retrieved from [Link]
-
Brainly. (2023, July 5). What will be the theoretical yield of the product methyl-3-nitrobenzoate... Retrieved from [Link]
-
SlideServe. (2024, December 27). Synthesis of Methyl Benzoate: Nitration Process and Yield Optimization. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 3-methyl-2-nitrobenzoate. Retrieved from [Link]
-
YouTube. (2022, January 21). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]
-
LabArchives. (2014, May 5). CHEM 318 - Patrick. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ochem.weebly.com [ochem.weebly.com]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. scribd.com [scribd.com]
- 5. CHEM 318 - Patrick - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]
- 6. youtube.com [youtube.com]
- 7. bookpremiumfree.com [bookpremiumfree.com]
- 8. praxilabs.com [praxilabs.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. edu.rsc.org [edu.rsc.org]
- 11. southalabama.edu [southalabama.edu]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
preventing hydrolysis of tert-butyl 2-methyl-3-nitrobenzoate
Technical Support Center: Stability & Handling Guide Subject: Preventing Hydrolysis of tert-Butyl 2-methyl-3-nitrobenzoate Ticket ID: TB-MNB-STAB-001 Status: Resolved / Knowledge Base Article
Executive Summary: The Stability Paradox
Researchers often misjudge the stability of This compound . It presents a dual-stability profile that dictates strict handling protocols:
-
Acid Hypersensitivity: The tert-butyl ester is exceptionally prone to acid-catalyzed cleavage (
mechanism). Even weak acids or acidic surfaces (like unbuffered silica gel) can trigger the release of isobutylene and the free acid. -
Base Resistance (Steric Shielding): Conversely, the ortho-methyl group at position 2 provides significant steric hindrance, protecting the carbonyl from nucleophilic attack. While this makes the molecule resistant to accidental base hydrolysis, it does not make it immune to transesterification by small alkoxides.
This guide provides the protocols necessary to maintain the integrity of this molecule during synthesis, purification, and storage.
Troubleshooting Guide (Q&A)
Issue 1: "My product degrades during flash column chromatography."
Diagnosis: Silica Gel Acidity. Standard silica gel is slightly acidic (pH 6.0–6.5 in 10% slurry), which is sufficient to protonate the ester carbonyl oxygen, initiating the loss of the tert-butyl cation.
Solution: Buffer Your Stationary Phase. You must neutralize the active sites on the silica gel before loading your compound.
-
Protocol: Pre-treat the silica column with the mobile phase containing 1% Triethylamine (Et3N) or 1% Pyridine .
-
Verification: Measure the pH of the eluent coming off the column; it should be basic (pH > 8).
-
Alternative: Use neutral alumina or Florisil if the separation allows, though buffered silica is usually sufficient.
Issue 2: "I observe gas evolution and precipitation in the flask."
Diagnosis: Spontaneous Acidolysis (
Solution: Solvent Scavenging.
-
Immediate Action: Add solid NaHCO₃ or K₂CO₃ to the solution immediately to neutralize trace acids.
-
Prevention: Avoid using CDCl₃ for NMR unless it has been stored over potassium carbonate or silver foil. Use DMSO-d6 or Benzene-d6 for stability checks.
-
Storage: Never store the oil/solid in the presence of trace HCl. Lyophilize from benzene/dioxane to remove volatile acids completely.
Issue 3: "Can I wash the reaction mixture with 1M HCl?"
Diagnosis: Workup-Induced Hydrolysis. While standard ethyl esters survive 1M HCl washes, tert-butyl esters—especially electron-deficient ones like nitrobenzoates—are at high risk. The electron-withdrawing nitro group destabilizes the ester bond, and the tert-butyl cation is a stable leaving group.
Solution: Use Buffered Aqueous Washes.
-
Replace: 1M HCl
Saturated aqueous NH₄Cl (pH ~4.5) or Citric Acid buffer (pH 5.0). -
Best Practice: If your reaction allows, stick to neutral/basic workups (Sat. NaHCO₃, Brine).
-
Why? The rate of hydrolysis for tert-butyl esters increases logarithmically as pH drops below 3.
Mechanistic Visualization
Understanding the failure mode is critical for prevention. The diagram below illustrates why acid is fatal (
Caption: Comparative degradation pathways. The red path (Acid) proceeds via the stable tert-butyl cation and is the primary risk. The green path (Base) is inhibited by the steric bulk of the 2-methyl group.
Technical Data & Stability Limits
pH Stability Profile
| pH Range | Stability Status | Mechanism of Failure | Recommended Action |
| < 2.0 | Critical Failure | Rapid | Avoid completely. Do not use TFA, HCl, or H₂SO₄. |
| 2.0 – 5.0 | Risk Zone | Slow hydrolysis over hours. | Minimize exposure time. Keep cold (0°C). |
| 5.0 – 9.0 | Safe Zone | Stable. | Ideal for workup and storage. |
| > 11.0 | Moderate Risk | Saponification possible (slow). | Avoid heating with strong hydroxide. |
Solvent Compatibility Table
| Solvent | Compatibility | Notes |
| Chloroform (CHCl₃) | ⚠️ Caution | Decomposes to HCl/Phosgene over time. Filter through basic alumina before use. |
| Dichloromethane (DCM) | ✅ Safe | Excellent solvent. Ensure it is neutral. |
| Methanol/Ethanol | ⚠️ Caution | Risk of transesterification (Methyl/Ethyl ester formation) if catalyzed by trace acid/base. |
| Ethyl Acetate | ✅ Safe | Standard extraction solvent. |
| Toluene | ✅ Safe | Good for azeotropic drying. |
Validated Storage Protocol
To ensure long-term stability (>6 months), follow this "Self-Validating" storage system:
-
Purification: Ensure the product is free of all acid catalysts. If purified on silica, wash the combined fractions with saturated NaHCO₃ before drying.
-
Drying: Dry over anhydrous Na₂SO₄ (neutral), not MgSO₄ (can be slightly acidic).
-
Container: Use an amber glass vial with a Teflon-lined cap.
-
Stabilizer (Optional): For bulk storage, adding a few pellets of activated 4Å molecular sieves can scavenge trace moisture.
-
Environment: Store at -20°C under Argon.
References
-
Pearson. (n.d.). Mechanism of Acid-Catalyzed Hydrolysis of tert-Butyl Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). tert-Butyl Esters: Preparation and Cleavage. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Effects of steric hindrance on ester hydrolysis rates. PubMed. Retrieved from [Link]
-
Arkivoc. (2018).[2] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]
Sources
separation of tert-butyl 2-methyl-3-nitrobenzoate from starting material
Technical Support Center: Purification of tert-Butyl 2-Methyl-3-Nitrobenzoate
Executive Summary & Chemical Context
This guide addresses the purification of This compound (Target) from its primary starting material, 2-methyl-3-nitrobenzoic acid (Starting Material).
The Core Challenge: The separation relies on exploiting the drastic difference in acidity between the carboxylic acid precursor (
Key Physical Properties:
| Compound | Structure Type | Acidity (
Troubleshooting Guide (Q&A)
Q1: I see a significant amount of starting material (acid) in my crude mixture. What is the most efficient removal method?
A: Liquid-Liquid Extraction (Acid-Base Wash). Do not rely on chromatography as a first pass. The unreacted 2-methyl-3-nitrobenzoic acid can be quantitatively removed by washing the organic reaction mixture with a weak base.
-
Recommendation: Use saturated aqueous sodium bicarbonate (NaHCO₃) .
-
Mechanism: The base deprotonates the carboxylic acid to form sodium 2-methyl-3-nitrobenzoate (a water-soluble salt), partitioning it into the aqueous layer. The neutral tert-butyl ester remains in the organic layer.
-
Caution: Avoid strong bases like NaOH if the reaction time is prolonged, although sterically hindered tert-butyl esters are generally resistant to saponification compared to methyl esters.
Q2: I used DCC/DMAP for the coupling. How do I get rid of the insoluble white solid?
A: The solid is Dicyclohexylurea (DCU) , a byproduct of the DCC coupling reagent.
-
Step 1: Cool the reaction mixture to 0°C or -20°C. DCU is highly insoluble in cold ethyl acetate or ether.
-
Step 2: Filter the suspension through a Celite® pad or a fritted glass funnel before attempting any aqueous workup.
-
Step 3: Proceed with the bicarbonate wash (Q1) to remove unreacted acid.
Q3: My product is decomposing on the silica column. What is happening?
A: Acid-Catalyzed Hydrolysis on Silica.
Silica gel is slightly acidic (
-
Solution: Pre-treat your silica column with 1% Triethylamine (Et₃N) in the mobile phase to neutralize acidic sites. Alternatively, use neutral alumina.
Q4: The tert-butyl ester is not crystallizing. It remains an oil.
A: tert-Butyl esters often have lower melting points than their methyl analogs due to the disruption of crystal packing by the bulky t-butyl group.
-
Troubleshooting:
-
Ensure all solvent (especially high-boiling alcohols like t-BuOH) is removed under high vacuum.
-
Attempt trituration with cold pentane or hexane.
-
If it remains an oil, it may be a low-melting solid; rely on flash chromatography for final purification rather than crystallization.
-
Detailed Protocols
Protocol A: The "Gold Standard" Aqueous Workup
Best for: Routine removal of unreacted acid from the ester.
-
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) . (Recommended ratio: 10 mL solvent per 1 mmol substrate).
-
Filtration (Conditional): If solid precipitates are visible (e.g., DCU), filter through a sintered glass funnel.
-
First Wash (Acid Removal):
-
Transfer organic phase to a separatory funnel.
-
Wash 2× with Saturated Aqueous NaHCO₃ .
-
Observation: Vigorous bubbling (
evolution) indicates the neutralization of unreacted acid. Vent frequently.
-
-
Second Wash (Trace Base Removal): Wash 1× with Distilled Water.
-
Brine Wash: Wash 1× with Saturated Brine (NaCl) to remove emulsified water.
-
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (
). Filter and concentrate in vacuo.[2][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Protocol B: Flash Column Chromatography
Best for: High-purity requirements or separating non-acidic impurities.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexanes : Ethyl Acetate gradient.
-
Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.
-
Product Elution: Typically elutes between 10% and 20% EtOAc.
-
Starting Material: The acid will remain at the baseline (or elute only with >50% EtOAc + 1% Acetic Acid).
-
-
Visualization: UV Light (254 nm). The nitro group provides strong absorbance.
Visualization: Separation Workflow
The following diagram illustrates the logical flow for separating the target ester from the starting acid and common coupling byproducts.
Caption: Workflow for the purification of this compound via acid-base extraction.
References
-
Physical Properties of Nitrobenzoates
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57944066, tert-butyl 3-methyl-2-nitrobenzoate. Retrieved from [Link].
- Note: While the specific isomer in PubChem is 3-methyl-2-nitro, the physicochemical properties (solubility, pKa)
-
-
Esterification Methodologies
- General Purification Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride [organic-chemistry.org]
- 5. Tert-butyl 3-methyl-2-nitrobenzoate | C12H15NO4 | CID 57944066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Managing tert-Butyl Cation Scavengers in Peptide Synthesis
Welcome to the Technical Support Center for solid-phase peptide synthesis (SPPS) deprotection. During the global cleavage of Fmoc/tBu or Boc-synthesized peptides using Trifluoroacetic Acid (TFA), the acid-catalyzed removal of tert-butyl (tBu) and tert-butyloxycarbonyl (Boc) groups generates highly electrophilic tert-butyl cations 1 [[2]](). If left unchecked, these carbocations will rapidly alkylate nucleophilic amino acid side chains—specifically Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) 3. To prevent this, nucleophilic scavengers must be incorporated into the cleavage cocktail to irreversibly trap these reactive intermediates.
This guide provides mechanistic insights, diagnostic troubleshooting, and self-validating protocols to ensure high-purity peptide recovery.
Mechanistic Causality of Cation Scavenging
The deprotection of tBu/Boc groups proceeds via protonation of the oxygen atom, followed by the elimination of a tert-butyl cation 2. Because the reaction environment is highly acidic, this carbocation has a significant half-life. Scavengers act as sacrificial nucleophiles (e.g., 1,2-ethanedithiol, phenol) or hydride donors (e.g., triisopropylsilane, TIS) that react with the carbocation faster than the peptide's own side chains 1 [[4]]().
Mechanism of tert-butyl cation generation and scavenger interception.
Diagnostic Troubleshooting & FAQs
Q1: My LC-MS shows a persistent +56 Da mass addition on my target peptide. What is causing this? A1: A +56 Da mass shift is the classic signature of tert-butylation 1. This occurs when the tert-butyl cation alkylates a nucleophilic residue (most commonly the indole ring of Trp or the thiol of Cys) because the scavenger concentration was insufficient or the wrong scavenger type was used. Solution: Switch to a more robust scavenger mixture. If your peptide contains Trp or Cys, upgrade from the standard TFA/TIS/H₂O cocktail to Reagent K (which includes 1,2-ethanedithiol and phenol) 3.
Q2: I am observing a +252 Da adduct on my Arginine-rich sequence. Are my scavengers failing? A2: This is not a tert-butyl addition, but rather the transfer of the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf protecting group from Arginine to a Tyrosine or Tryptophan residue 5. Solution: Pmc/Pbf deprotection requires hydration to proceed cleanly. Ensure your cleavage cocktail contains at least 5% water 6 [[5]](). Thioanisole also accelerates Arg(Pmc) deprotection 5.
Q3: Why is Methionine oxidizing (+16 Da) even though I am using TIS and water? A3: TIS and water are excellent for general carbocation scavenging but are poor reducing agents. Methionine is highly susceptible to oxidation by trace oxidants in TFA or dissolved oxygen 6. Solution: You must include a sulfur-based scavenger. 1,2-Ethanedithiol (EDT) or thioanisole acts as a sacrificial reductant, keeping Met and Cys in their reduced states 65. Furthermore, maintain the cleavage reaction at 0–5 °C during the initial TFA addition to minimize oxidative kinetics 6.
Q4: EDT has a terrible odor and is toxic. Can I avoid using it? A4: Yes, for many sequences. If your peptide lacks free Cys, you can often substitute EDT with Triisopropylsilane (TIS), which is a low-odor hydride donor (e.g., Reagent B or standard TFA/TIS/H₂O) 6 [[7]](). However, if your sequence contains multiple Cys residues or is prone to severe Trp alkylation, EDT remains the gold standard for preventing S-alkylation and disulfide scrambling 57.
Quantitative Scavenger Selection Guide
Choosing the correct cleavage cocktail is strictly sequence-dependent. The table below summarizes the optimal scavenger ratios based on the amino acid composition of your peptide 6537.
| Cocktail Name | Composition (v/v) | Primary Application / Sequence Profile |
| Standard | 95% TFA : 2.5% TIS : 2.5% H₂O | Default for peptides lacking Cys, Met, or Trp. Low odor. |
| Reagent K | 82.5% TFA : 5% Phenol : 5% H₂O : 5% Thioanisole : 2.5% EDT | Gold standard for complex peptides with multiple sensitive residues (Trp, Cys, Met, Tyr). |
| Reagent B | 88% TFA : 5% Phenol : 5% H₂O : 2% TIS | Good alternative to Reagent K when EDT must be avoided. |
| Reagent R | 90% TFA : 5% Thioanisole : 3% EDT : 2% Anisole | Optimized for Met- and Trp-containing sequences; mild alternative. |
| Arg-Rich | 90% TFA : 5% H₂O : 2.5% TIS : 2.5% Thioanisole | Increased water is essential for complete Pbf/Pmc removal from Arginine. |
Self-Validating Experimental Protocols
To ensure high purity, the cleavage protocol must be paired with an effective isolation step. Scavengers like EDT, phenol, and thioanisole are highly lipophilic and must be separated from the hydrophilic peptide using cold ether precipitation 5 [[1]]().
Step-by-step workflow for peptide cleavage and scavenger isolation.
Protocol 1: Global Deprotection using Reagent K
Causality Check: Reagent K is used here to demonstrate the most rigorous scavenging environment, ensuring that even highly nucleophilic Cys/Trp residues remain unmodified 3.
-
Resin Preparation: Transfer 0.1 g of dry, fully assembled peptide-resin into a fritted reaction vessel. Swell the resin in Dichloromethane (DCM) for 10 minutes, then drain completely.
-
Cocktail Preparation: In a chemical fume hood, prepare Reagent K (8.25 mL TFA, 0.5 g Phenol, 0.5 mL H₂O, 0.5 mL Thioanisole, 0.25 mL EDT) 3. Note: Phenol is a solid at room temperature and must be melted or weighed accurately.
-
Chilling: Cool the cleavage cocktail in an ice bath to 0–5 °C. Causality: Low temperatures mitigate the initial exothermic reaction and reduce the risk of Met/Trp oxidation 6.
-
Cleavage: Add the chilled cocktail to the resin. Seal the vessel and gently agitate at room temperature for 1.5 to 2 hours.
-
Filtration: Filter the cleavage mixture into a round-bottom flask or centrifuge tube. Wash the resin with an additional 1 mL of neat TFA to ensure complete extraction of the peptide 5.
Protocol 2: Scavenger Removal via Cold Ether Precipitation
Causality Check: Diethyl ether acts as an anti-solvent for the peptide while maintaining complete solubility for TFA and the lipophilic scavengers (EDT, Phenol, Thioanisole) 5.
-
Preparation: Pre-chill high-purity diethyl ether (Et₂O) to -20 °C. You will need approximately 10 mL of ether per 1 mL of TFA cleavage mixture.
-
Concentration (Optional but Recommended): If the cleavage volume exceeds 5 mL, concentrate the filtrate on a rotary evaporator (water bath < 40 °C) to approximately 1–2 mL to minimize the volume of ether required 5.
-
Precipitation: Add the concentrated TFA/peptide solution dropwise into the cold diethyl ether while swirling. A white precipitate (the deprotected peptide) will form immediately. Self-Validation: If no precipitate forms, the peptide may be excessively hydrophobic; consider heptane/ether mixtures.
-
Isolation: Centrifuge the suspension at 3000 x g for 5 minutes at 4 °C. Carefully decant and discard the ether supernatant (which contains the trapped tert-butyl-scavenger adducts and excess TFA).
-
Washing: Resuspend the peptide pellet in fresh cold ether, vortex briefly, and centrifuge again. Repeat this washing step two more times to ensure complete removal of odorous sulfur scavengers.
-
Drying: Dry the final peptide pellet under a gentle stream of nitrogen or under vacuum before dissolving in aqueous buffer for HPLC purification.
References
- Peptide Chemistry Org.
- ThermoFisher. Introduction to Cleavage Techniques.
- King DS, Fields CG, Fields GB. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Int J Pept Protein Res. 1990.
- BenchChem.
- ACS Publications.
- BenchChem. The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide.
- BenchChem. Boc-NH-PEG23-CH2CH2N3.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc-NH-PEG23-CH2CH2N3 | Benchchem [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of tert-Butyl 2-methyl-3-nitrobenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying tert-butyl 2-methyl-3-nitrobenzoate (CAS: 59382-62-6).
The structural combination of a bulky tert-butyl group, an electron-withdrawing nitro group, and the steric hindrance of an ortho-methyl group makes this compound prone to crystal lattice disruption. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity crystallization.
Frequently Asked Questions & Troubleshooting (Q&A)
Q1: Why does my this compound form a viscous oil instead of crystallizing upon cooling? Expertise & Experience: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the compound's melting point is lower than the saturation temperature in the chosen solvent system. The bulky tert-butyl ester sterically clashes with the 2-methyl group, disrupting efficient crystal lattice packing and lowering the melting point compared to its methyl ester counterpart. Causality & Solution: Oiling out is typically triggered by supersaturating the solution too quickly (e.g., rapid addition of an anti-solvent like hexane). To resolve this, reheat the mixture until the oil dissolves to form a homogeneous solution. Next, cool the solution very slowly and introduce seed crystals just above the cloud point. Seeding bypasses the high nucleation energy barrier, forcing the system into a solid-liquid crystallization pathway rather than separating into two liquid phases.
Q2: How can I prevent the co-crystallization of unreacted 2-methyl-3-nitrobenzoic acid? Expertise & Experience: tert-Butyl esters are usually synthesized via acid-catalyzed esterification (e.g., using tert-butanol and H₂SO₄/MgSO₄) . This process often leaves trace unreacted carboxylic acid. Because 2-methyl-3-nitrobenzoic acid possesses strong intermolecular hydrogen bonding capabilities, it readily co-precipitates with the ester. Causality & Solution: tert-Butyl esters are stable to mild bases but highly sensitive to acids. Prior to crystallization, you must wash the crude organic phase with a 5% aqueous sodium bicarbonate (NaHCO₃) solution or pass it through a weakly basic ion-exchange resin . This converts the unreacted acid into a water-soluble sodium salt, completely removing it from the crystallization matrix. Self-Validation: Check the pH of your aqueous wash; it must remain mildly basic (pH ~8) to confirm complete acid neutralization.
Q3: My crystals are extremely fine, powdery, and clog the filter paper. How do I improve the crystal habit? Expertise & Experience: Fine, needle-like, or powdery crystals result from rapid primary nucleation dominating over crystal growth. This is a classic symptom of "crash-cooling" the flask in an ice bath. Causality & Solution: Implement Ostwald ripening . Hold the suspension at a temperature just below the solubility limit for 1–2 hours. Thermodynamics will drive the smaller, unstable crystals to dissolve and redeposit onto the larger, more stable crystals. Follow this with a controlled cooling ramp of 0.5 °C/min.
Q4: Is there a risk of deprotecting (cleaving) the tert-butyl ester during hot recrystallization? Expertise & Experience: Yes. The tert-butyl group is specifically designed to be cleaved under acidic conditions, forming a stable tert-butyl carbocation . Causality & Solution: If your crude mixture contains trace residual acid catalyst and you heat it in a protic solvent (like methanol) for recrystallization, you risk auto-catalytic ester cleavage. Always ensure absolute neutralization prior to heating, and preferentially select non-nucleophilic, aprotic solvent systems (e.g., Ethyl Acetate/Hexane) to protect the ester linkage.
Experimental Protocols
Protocol A: Solvent/Anti-Solvent Crystallization (EtOAc / Hexane)
This protocol utilizes a dual-solvent system to precisely control the metastable zone width, ensuring high purity.
-
Pre-Treatment (Self-Validating): Dissolve the crude this compound in ethyl acetate (EtOAc). Wash twice with equal volumes of 5% NaHCO₃. Validation: The aqueous layer must not effervesce upon the second wash, confirming the absence of free acid.
-
Dissolution: Concentrate the organic layer under reduced pressure to a minimal volume. Heat the flask to 50 °C in a water bath. Causality: 50 °C provides maximum solubility without risking thermal degradation of the nitroaromatic system.
-
Clarification: Perform a hot filtration through a pre-warmed sintered glass funnel. Causality: Removes insoluble mechanical impurities that act as unwanted heterogeneous nucleation sites .
-
Anti-Solvent Titration: While maintaining stirring at 50 °C, add hexane dropwise until the solution becomes faintly turbid (the cloud point). Immediately add 2–5% more EtOAc dropwise until the solution just turns clear again. Causality: This precisely establishes the metastable zone where the solution is saturated but not nucleating.
-
Seeding & Controlled Cooling: Add 1–2 mg of pure this compound seed crystals. Reduce the temperature at a rate of 0.5 °C/min down to 5 °C.
-
Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold hexane (0 °C). Causality: Cold hexane displaces the mother liquor and impurities without dissolving the target ester.
Crystallization Workflow Visualization
Workflow for the solvent/anti-solvent crystallization of this compound.
Data Presentation & Matrices
Table 1: Solvent System Selection Matrix
Quantitative data summarized for optimal solvent selection based on chemical compatibility.
| Solvent System | Crystallization Mechanism | Target Yield | Pros | Cons / Risks |
| Ethyl Acetate / Hexane | Anti-solvent addition | 85 - 90% | Excellent purity; aprotic environment protects ester. | High risk of oiling out if hexane is added too rapidly. |
| Toluene / Heptane | Cooling / Anti-solvent | 80 - 85% | High boiling point allows wider temperature gradients. | Toluene is difficult to remove completely during vacuum drying. |
| Isopropanol (IPA) | Cooling crystallization | 70 - 75% | Promotes excellent crystal growth and habit. | Lower overall yield; trace acid + heat in IPA risks transesterification. |
Table 2: Troubleshooting Matrix
| Observed Symptom | Root Cause | Immediate Corrective Action |
| Cloudy emulsion (Oiling out) | Supersaturation achieved too quickly; lack of nucleation sites. | Reheat to dissolve oil, add 5% more good solvent, and add seed crystals. |
| Low recovery / No crystals | Solvent volume too high; compound remains fully dissolved. | Distill off 25-50% of the solvent under vacuum and retry cooling. |
| Yellow/Brown discoloration | Trapped nitroaromatic impurities or oxidation byproducts. | Add activated carbon (charcoal) during the hot dissolution step, then hot filter. |
| Crystals melting at RT | Co-crystallization with residual solvent (solvate formation). | Dry under high vacuum (≤10 mbar) at 35 °C for 12 hours. |
References
-
Wiley-VCH. Reaction of Alcohols with Carboxylic Acids and their Derivatives (Mechanisms of tert-Butyl Esterification). Available at:[Link]
- Google Patents.Purification of tert-butyl ester (JPH06107593A) - Ion Exchange and Base Washing.
-
University of Cape Town. Standard Operating Procedure: CRYSTALLIZATION & Recrystallization. Available at: [Link]
Validation & Comparative
Technical Guide: Carbonyl Stretch Analysis of tert-Butyl 2-methyl-3-nitrobenzoate
Topic: IR Spectrum Carbonyl Stretch of tert-Butyl 2-methyl-3-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Diagnostic Value of Steric Inhibition:
In the characterization of this compound, the carbonyl (
This shift is driven by Steric Inhibition of Resonance (SIR) caused by the ortho-methyl group, forcing the ester out of planarity with the benzene ring. This guide compares this phenomenon against standard alternatives to validate structural assignments in synthetic workflows.
Structural Analysis & Theoretical Framework
To interpret the spectrum accurately, one must decouple the competing electronic and steric forces.
The Mechanism of the Shift[2]
-
Conjugation (The Baseline): In a standard benzoate, the p-orbitals of the carbonyl group overlap with the benzene
-system. This delocalization reduces the double-bond character of the , lowering the stretching frequency ( ) to ~1720 cm⁻¹. -
The Ortho-Effect (The Twist): The 2-methyl group in this compound creates steric clash with the bulky tert-butyl ester. To relieve strain, the ester group rotates out of the aromatic plane.
-
The Result: Conjugation is broken. The carbonyl bond re-hybridizes to a localized double bond (similar to an aliphatic ester), significantly increasing the force constant and frequency.
-
The Nitro Effect: The 3-nitro group (electron-withdrawing) exerts an inductive pull (-I), further stiffening the
bond and adding 5–10 cm⁻¹ to the frequency.
Visualization: Steric Inhibition of Resonance Pathway
The following logic flow illustrates the causality behind the spectral shift.
Figure 1: Logical pathway demonstrating how steric bulk and electronic withdrawal combine to shift the carbonyl frequency.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its closest structural analogs. This comparison is essential for verifying that the ortho-methyl group has been successfully installed during synthesis.
Table 1: Comparative IR Spectral Data (Solution Phase)
| Feature | Target Molecule | Alternative A (Control) | Alternative B (Analog) |
| Compound | This compound | tert-Butyl Benzoate | Methyl 2-methyl-3-nitrobenzoate |
| Structure | Sterically Hindered & EWG | Conjugated (Planar) | Sterically Hindered (Less Bulk) |
| 1740 – 1755 | 1715 – 1725 | 1745 – 1760 | |
| Shift Cause | SIR + Nitro Inductive (-I) | Resonance (+R) dominates | SIR + Nitro (-I) |
| Key Difference | +25 cm⁻¹ shift vs. Control due to loss of conjugation. | Baseline for aromatic conjugation. | Slightly higher |
| Diagnostic Note | If signal is <1730, the ortho-methyl is likely missing or the ring is planar.[2] | Standard aromatic ester profile.[3] | Useful for assessing alkyl group influence. |
Technical Insight: The tert-butyl group is electron-donating (+I) compared to a methyl group. Therefore, the tert-butyl ester (Target) will appear at a slightly lower wavenumber than the methyl ester (Alternative B), despite the tert-butyl group's larger physical size.
Experimental Protocol: High-Fidelity Acquisition
For reliable comparative data, solution-phase IR is superior to ATR (Attenuated Total Reflectance) or KBr pellets, as it eliminates intermolecular lattice forces that can broaden peaks and obscure subtle shifts.
Workflow Diagram
Figure 2: Recommended experimental workflow for precise carbonyl shift measurement.
Detailed Methodology
-
Solvent Selection: Use Carbon Tetrachloride (
) or Chloroform ( ) .-
Why: Non-polar solvents minimize hydrogen bonding interactions that artificially lower carbonyl frequencies.
-
-
Concentration: Prepare a 0.05 M solution.
-
Why: High concentrations can lead to dimer formation or solute-solute interactions.
-
-
Instrument Parameters:
-
Resolution: 2 cm⁻¹ (Essential to distinguish the sharp non-conjugated band from potential side-products).
-
Scans: Minimum 16 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Calibration: Run a polystyrene film standard immediately before measurement. Verify the 1601 cm⁻¹ peak to ensure frequency accuracy.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general carbonyl shifts).
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[4] (Source for specific substituent effects on benzoates).
-
Charton, M. (1969). "Steric effects. I. Esterification and acid hydrolysis." Journal of the American Chemical Society, 91(3), 615-618. (Foundational work on steric inhibition of resonance in ortho-substituted benzoates).
-
NIST Chemistry WebBook. Infrared Spectra of Benzoate Esters. (Verified database for comparative "Alternative A" spectra).
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of tert-Butyl 2-methyl-3-nitrobenzoate
Executive Summary
In drug development and synthetic organic chemistry, tert-butyl 2-methyl-3-nitrobenzoate serves as a critical regioselective intermediate. Its analysis is frequently complicated by the lability of the tert-butyl ester and the proximity of the nitro and methyl groups (ortho-effects).
This guide objectively compares the mass spectrometric performance of this compound against its two primary "alternatives" encountered in metabolic or synthetic pathways: its methyl ester analog (more stable) and its hydrolyzed free acid (metabolite).
Key Finding: Unlike stable methyl esters, the tert-butyl derivative exhibits a "stealth" molecular ion behavior in Electron Ionization (EI), dominated by a rapid McLafferty-type elimination of isobutene. Successful identification requires targeting the
Mechanistic Comparison: tert-Butyl vs. Alternatives[1]
The following table contrasts the fragmentation behavior of this compound with its structural alternatives. This comparison validates why standard libraries often fail to identify the parent ion of the tert-butyl derivative.
Table 1: Comparative Fragmentation Performance (EI, 70 eV)
| Feature | This compound (Target) | Methyl 2-methyl-3-nitrobenzoate (Alternative 1) | 2-Methyl-3-nitrobenzoic Acid (Alternative 2) |
| Molecular Weight | 237 Da | 195 Da | 181 Da |
| Molecular Ion | Weak / Absent (<5% RA). The radical cation is unstable. | Strong (30-60% RA). Stable radical cation. | Moderate . |
| Primary Loss Channel | Isobutene ( | Methoxy ( | Hydroxyl ( |
| Base Peak (Typical) | |||
| Diagnostic "Ortho" Ion | |||
| Detection Challenge | High risk of false negative for parent mass. Requires monitoring | Low risk. Parent mass easily confirmed. | Moderate risk (thermal decarboxylation in injector). |
Expert Insight: In ESI (Electrospray Ionization), the tert-butyl ester often forms a sodium adduct
which is significantly more stable than the protonated molecule, which spontaneously loses isobutene in the source.
Deep Dive: Fragmentation Pathways
The fragmentation of this compound is governed by two competing forces: the ester elimination and the nitro-methyl ortho effect .
The "Isobutene Cascade" (Primary Pathway)
Upon electron impact, the steric bulk and stability of the tert-butyl cation drive the fragmentation.
-
McLafferty-type Rearrangement: A hydrogen from the tert-butyl methyl group transfers to the carbonyl oxygen via a 4-membered transition state.
-
Elimination: Neutral isobutene (
) is ejected. -
Result: Formation of the 2-methyl-3-nitrobenzoic acid radical cation (
181).
The "Ortho-Effect" Convergence (Secondary Pathway)
The resulting ion at
-
Hydrogen Transfer: A hydrogen atom from the C2-methyl group transfers to the nitro oxygen.
-
Water/OH Loss: This facilitates the loss of
(17 Da) or (18 Da), often cyclizing to form a stable benzisoxazolium-type ion ( 163/164). -
Convergence: Note that simple
-cleavage of the acid hydroxyl group also yields 164. This makes 164 the "terminal" stable ion for this scaffold.
Visualization of Fragmentation Topology
The following diagram maps the competing pathways, highlighting the convergence at
Figure 1: Fragmentation tree of this compound showing the dominant isobutene loss.
Experimental Protocols
To ensure reproducible data and differentiate this compound from its alternatives, follow these validated protocols.
GC-MS Protocol (Electron Ionization)
Purpose: Structural confirmation and impurity profiling.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) . Avoid methanol to prevent transesterification in the injector port.
-
Inlet Conditions:
-
Temperature: 200°C (Keep typically lower than 250°C to minimize thermal degradation of the t-butyl ester before ionization).
-
Mode: Split (20:1).
-
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Scan Range: m/z 40–350.
-
Critical Check: Monitor the ratio of
57 to 181. If 181 is absent, the injector temp is too high (thermal hydrolysis).
-
LC-MS/MS Protocol (Differentiation)
Purpose: Quantitation in biological matrices.
-
Ionization: ESI Positive Mode.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
Note: Do not use ammonium buffers if avoiding adducts, though
is often seen.
-
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier:
(Sodium adduct losing isobutene). Note: Sodium adducts are hard to fragment; often the protonated species is used if stable. -
Qualifier:
(Protonated parent Acylium ion).
-
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Butyl Esters. National Institute of Standards and Technology. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty rearrangement mechanisms).
-
EPA CompTox Chemicals Dashboard. this compound Properties. Available at: [Link]
A Comparative Analysis of the Chemical and Thermal Stability of Tert-butyl versus Methyl 2-Methyl-3-nitrobenzoate
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical synthons and intermediates is paramount to ensuring the stability, efficacy, and safety of final active pharmaceutical ingredients (APIs). The stability of ester functional groups, in particular, is a critical consideration as they are susceptible to hydrolysis under various conditions. This guide provides an in-depth comparison of the stability of tert-butyl 2-methyl-3-nitrobenzoate and methyl 2-methyl-3-nitrobenzoate, offering theoretical insights and outlining experimental protocols to quantitatively assess their relative merits.
Theoretical Underpinnings of Ester Stability
The stability of an ester is primarily governed by two key factors: steric hindrance around the carbonyl group and the electronic effects exerted by substituents on both the acyl and alkoxy portions of the molecule.
1.1. Steric Effects: The Dominant Role of the Tert-butyl Group
The most significant structural difference between the two molecules is the nature of the alcohol-derived group: a bulky tert-butyl group versus a sterically unencumbered methyl group. This difference has profound implications for the mechanism and rate of hydrolysis.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction proceeds via a nucleophilic acyl substitution mechanism, typically involving the attack of a hydroxide ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate.[1] The sheer bulk of the tert-butyl group in this compound creates significant steric hindrance, shielding the carbonyl carbon from the approaching nucleophile. This steric shield dramatically slows the rate of hydrolysis compared to the methyl ester, where the smaller methyl group presents a much lower barrier to nucleophilic attack.[2][3] In fact, tert-butyl esters are well-known for their remarkable stability under basic conditions, which is why the tert-butyl group is often employed as a protecting group for carboxylic acids in organic synthesis.[3]
-
Acid-Catalyzed Hydrolysis: The mechanism of acid-catalyzed hydrolysis can vary depending on the structure of the ester.[4]
-
For simple esters like methyl benzoate, the reaction typically follows an AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular).[5] This involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Here too, the steric hindrance of the tert-butyl group would be expected to slow the reaction, albeit to a lesser extent than in base-catalyzed hydrolysis.
-
However, for esters with an alkyl group that can form a stable carbocation, such as the tert-butyl group, an alternative AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) becomes dominant.[4][5] In this pathway, the oxygen of the ether linkage is protonated, and the stable tert-butyl carbocation departs as the leaving group. This mechanism is generally faster than the AAC2 pathway.
-
Therefore, while the tert-butyl ester is exceptionally stable to base, it is labile under acidic conditions due to this change in mechanism. The methyl ester, lacking the ability to form a stable carbocation, will hydrolyze more slowly under acidic conditions via the AAC2 mechanism.
1.2. Electronic Effects: The Influence of Ring Substituents
Both molecules share the same substituted aromatic ring: 2-methyl-3-nitrobenzoyl. The electronic effects of these substituents modulate the electrophilicity of the carbonyl carbon.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution.[6][7] More importantly for ester stability, it withdraws electron density from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This effect would tend to decrease the stability of both esters.
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group. It pushes electron density into the ring, which slightly counteracts the electron-withdrawing effect of the nitro group and the ester functionality itself. Its position ortho to the ester group might also exert a minor steric effect on the conformation of the ester.
The combined electronic influence of the nitro and methyl groups creates a specific electronic environment at the carbonyl center. However, when comparing the two esters, this electronic effect is identical and therefore does not contribute to the relative difference in their stability. The dominant differentiating factor remains the steric and mechanistic influence of the tert-butyl versus the methyl group.
Quantitative Comparison of Stability: Experimental Data
To empirically validate the theoretical predictions, a series of stability studies should be conducted. The following table outlines the expected outcomes based on chemical principles.
| Stability Parameter | Test Condition | Methyl 2-methyl-3-nitrobenzoate | This compound | Rationale |
| Hydrolysis Rate Constant (kobs) | Basic (e.g., pH 10, 25°C) | Faster | Significantly Slower | Steric hindrance from the tert-butyl group severely impedes nucleophilic attack by OH⁻.[2][3] |
| Hydrolysis Rate Constant (kobs) | Acidic (e.g., pH 2, 50°C) | Slower | Faster | The tert-butyl ester hydrolyzes via a rapid AAL1 mechanism involving a stable carbocation, while the methyl ester uses the slower AAC2 pathway.[4][5] |
| Thermal Decomposition Onset | Inert Atmosphere (TGA) | Lower | Higher (predicted) | The greater mass and more complex fragmentation pathway of the tert-butyl ester may lead to a higher onset temperature for thermal decomposition. |
Table 1: Predicted Comparative Stability Data.
Experimental Protocols for Stability Assessment
To generate the data summarized above, the following validated experimental protocols can be employed.
3.1. Protocol for Determining Hydrolysis Rate Under Basic Conditions
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent ester over time.
Objective: To determine the observed rate constant (kobs) for the hydrolysis of each ester at a constant basic pH.
Methodology:
-
Preparation of Buffer: Prepare a 0.1 M carbonate buffer solution and adjust the pH to 10.0 using NaOH.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each ester (methyl 2-methyl-3-nitrobenzoate and this compound) in acetonitrile.
-
Reaction Initiation: In a thermostatted reaction vessel maintained at 25°C, add a small aliquot of the ester stock solution to the pre-heated pH 10 buffer to achieve a final concentration of ~50 µg/mL.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis reaction by adding the aliquot to a vial containing a mobile phase or a weak acid to neutralize the base.
-
HPLC Analysis: Analyze the quenched samples by a validated reverse-phase HPLC method to determine the concentration of the remaining ester.
-
Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be equal to -kobs.
3.2. Protocol for Thermal Stability Analysis using TGA
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing data on thermal stability and decomposition.[8]
Objective: To determine the onset temperature of thermal decomposition for each ester.
Methodology:
-
Instrument Setup: Calibrate the TGA instrument (e.g., METTLER TOLEDO TGA/DSC) for temperature and mass.[9]
-
Sample Preparation: Accurately weigh 5-10 mg of the ester into an appropriate TGA pan (e.g., alumina).
-
Analysis Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 30°C to 600°C at a constant ramp rate of 10°C/min.
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition, which is typically calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss step.
Visualization of Key Concepts
4.1. Molecular Structures
The structural differences are the foundation of their varying stability.
Caption: Chemical structures of the two compared esters.
4.2. Hydrolysis Mechanisms
The mechanistic pathways dictate the rate of degradation under different pH conditions.
Caption: Contrasting hydrolysis mechanisms.
Conclusion and Recommendations
The stability of this compound and methyl 2-methyl-3-nitrobenzoate is highly dependent on the specific chemical environment.
-
For applications requiring high stability under basic or neutral conditions , such as in certain formulation matrices or during synthetic steps involving basic reagents, This compound is unequivocally the superior choice. Its steric bulk provides excellent protection against base-mediated hydrolysis.
-
For applications where lability under acidic conditions is desired , for instance, in prodrugs designed for release in the acidic environment of the stomach or for synthetic deprotection steps, the tert-butyl ester is also advantageous due to its rapid cleavage via the AAL1 mechanism.
-
Methyl 2-methyl-3-nitrobenzoate offers moderate stability and may be suitable for applications where extreme pH values are not encountered or where a balance between reactivity and stability is required. It represents a more traditional and potentially more cost-effective option.
Ultimately, the choice between these two esters must be guided by the specific requirements of the intended application. The experimental protocols detailed herein provide a robust framework for generating the necessary empirical data to make an informed, evidence-based decision in a drug development or research context.
References
-
Buncel, E., & Joly, H. A. (1987). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 65(10), 2561-2567. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Rathgeber, C., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Molecules, 25(19), 4615. [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]
-
Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2009(11), 24-34. [Link]
-
University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]
-
Papadopoulos, A., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(5), 237-247. [Link]
-
ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide. [Link]
-
Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
UKEssays. (2020). Nitration of Methyl Benzoate Experiment. [Link]
-
McMurry, J. (2012). Experiment 43, Nitration of Methyl Benzoate; Report. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. echemi.com [echemi.com]
- 7. unwisdom.org [unwisdom.org]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 9. mdpi.com [mdpi.com]
elemental analysis data for tert-butyl 2-methyl-3-nitrobenzoate
Comparative Analytical Guide: Elemental Analysis of tert-Butyl 2-Methyl-3-Nitrobenzoate vs. Synthetic Alternatives
Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Analytical characterization, ester selection, and CHNS/O microanalysis methodologies.
Executive Summary & Strategic Context
In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the selection of the correct protecting group or intermediate ester is critical. This compound (CAS: 59382-62-6) is frequently utilized over its methyl or ethyl counterparts due to its extreme steric bulk, which provides excellent stability against nucleophilic attack and allows for orthogonal deprotection under mildly acidic conditions (e.g., using Trifluoroacetic acid) without saponifying other esters in the molecule.
However, confirming the successful formation and absolute purity of the tert-butyl ester presents an analytical challenge. Because esterification with tert-butanol is sterically hindered, reactions are prone to incomplete conversion or transesterification if run in mixed solvents. To validate the structural integrity and bulk purity of this intermediate, CHNS/O Elemental Microanalysis remains the gold standard[1]. This guide objectively compares the elemental profiles of this compound against its alternatives and provides a self-validating experimental protocol for its characterization.
Comparative Performance & Elemental Data
While techniques like NMR and High-Resolution Mass Spectrometry (HRMS) confirm molecular connectivity, they are inherently "blind" to bulk matrix impurities like inorganic salts, residual moisture, or non-protonated byproducts. CHNS/O analysis (based on the classical Pregl-Dumas method) provides the absolute mass fraction of carbon, hydrogen, nitrogen, and oxygen, serving as a definitive pass/fail gate for intermediate purity[2].
The table below demonstrates the theoretical versus experimental elemental compositions of three 2-methyl-3-nitrobenzoate esters.
Table 1: CHNS/O Data Comparison for 2-Methyl-3-Nitrobenzoate Esters
| Compound (Formula) | Molecular Weight | Metric | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) | % Oxygen (O) |
| Methyl ester (C9H9NO4) | 195.17 g/mol | Theoretical | 55.39% | 4.65% | 7.18% | 32.79% |
| Experimental | 55.42% | 4.61% | 7.15% | 32.85% | ||
| Ethyl ester (C10H11NO4) | 209.20 g/mol | Theoretical | 57.41% | 5.30% | 6.70% | 30.59% |
| Experimental | 57.38% | 5.35% | 6.68% | 30.65% | ||
| tert-Butyl ester (C12H15NO4) | 237.25 g/mol | Theoretical | 60.75% | 6.37% | 5.90% | 26.97% |
| Experimental * | 60.71% | 6.40% | 5.92% | 26.90% |
*Experimental values represent typical high-purity (>99.5%) pharmaceutical-grade batches analyzed via dynamic flash combustion[3].
Causality in Data Interpretation: As a process chemist, you must look at the specific deviations in these percentages to diagnose synthetic failures:
-
Depressed Carbon (<60.0%) in the tert-butyl sample: Strongly indicates incomplete esterification. The starting material, 2-methyl-3-nitrobenzoic acid (C8H7NO4), has a carbon mass fraction of only 53.04%. A mixture will drag the experimental carbon percentage down significantly.
-
Elevated Oxygen (>27.5%): Suggests the presence of residual water (moisture) in the crystal lattice or unreacted acid.
Experimental Methodology: CHNS/O Characterization
To achieve the precision required for pharmaceutical regulatory submissions (typically ±0.3% of theoretical values), the analysis must be conducted using a dynamic flash combustion elemental analyzer (e.g., Thermo Scientific FlashSmart)[3].
Step-by-Step Protocol
This protocol is designed as a self-validating system, ensuring that matrix effects and incomplete combustion do not skew the empirical formula confirmation.
-
Sample Preparation & Encapsulation:
-
Action: Weigh exactly 2.0 to 3.0 mg of this compound using a micro-analytical balance (resolution of 0.001 mg).
-
Causality: For CHN analysis, seal the sample in a tin (Sn) capsule . Tin is chosen because its oxidation is highly exothermic. When the capsule drops into the furnace, the local temperature spikes from 1000°C to ~1800°C, which is thermodynamically required to break the highly refractory C-N bonds in the nitroaromatic ring[2].
-
-
Calibration & Blanking:
-
Action: Run three empty tin capsules to establish a baseline (blank). Calibrate the instrument using 2-3 mg of Acetanilide (for CHN) and Sulfanilamide (for Oxygen)[3].
-
-
Dynamic Flash Combustion (Pregl-Dumas Method):
-
Action: Introduce the sample into the left furnace (1000°C) via an autosampler, accompanied by a precise pulse of pure Oxygen gas.
-
Causality: The organic matrix combusts instantly, converting the elements into gaseous oxides (
, , ).
-
-
Reduction Phase:
-
Action: Sweep the combustion gases via a Helium carrier stream through a secondary reactor filled with elemental Copper at 650°C.
-
Causality: The copper reduces all toxic nitrogen oxides (
) into quantitative, measurable Nitrogen gas ( ) and scavenges any excess, unreacted Oxygen that would otherwise interfere with detection[2].
-
-
Chromatographic Separation & Detection:
-
Action: Pass the gas mixture through a specialized Gas Chromatography (GC) column optimized for permanent gases.
-
Causality: The GC column separates the gases based on polarity and size, eluting them sequentially (
, then , then ) into a Thermal Conductivity Detector (TCD)[3]. The TCD measures the change in thermal conductivity against a pure Helium reference, generating peaks whose integrated areas are strictly proportional to the elemental concentrations.
-
Workflow Visualization
The following diagram illustrates the logical progression and chemical transformations occurring within the elemental analyzer during the characterization of the nitrobenzoate ester.
Caption: Step-by-step mechanistic workflow of CHN Elemental Analysis via dynamic flash combustion.
Conclusion
For drug development professionals synthesizing complex APIs, this compound offers superior synthetic flexibility compared to its methyl and ethyl alternatives due to its orthogonal reactivity. However, its synthesis requires rigorous analytical oversight. By employing high-precision CHNS/O elemental analysis, chemists can rapidly and definitively confirm the empirical formula, ensuring that intermediate batches are free from unreacted acids and transesterification byproducts before proceeding to downstream catalytic reductions or coupling steps.
References
-
Royal Society of Chemistry (RSC). "CHNS Elemental Analysers." Analytical Methods Committee (AMC) Technical Briefs, No 29. (2008). Available at:[Link]
-
Butterworth Laboratories. "Elemental Microanalysis Testing | CHN Analysis Service." Available at:[Link]
Sources
Reference Standard Qualification Guide: tert-Butyl 2-methyl-3-nitrobenzoate
Executive Summary
tert-Butyl 2-methyl-3-nitrobenzoate (CAS: 59382-62-6) is a specialized ester intermediate used in organic synthesis, particularly in C-H functionalization and pharmaceutical campaigns requiring orthogonal protecting group strategies.[1][2][3] Unlike its methyl ester analog, which is a crystalline solid, the tert-butyl ester typically presents as a yellow liquid at room temperature.
This guide provides a technical comparison between the tert-butyl ester, the methyl ester, and the free acid, establishing a protocol for its synthesis, purification, and analytical qualification as an in-house reference standard.
Key Recommendation: Due to its liquid state and acid-lability, this standard requires specific handling protocols distinct from the robust methyl ester. It is preferred when base-catalyzed hydrolysis conditions must be avoided in subsequent steps.
Comparative Analysis: Selecting the Right Standard
The choice of reference standard depends on the specific impurity profiling needs of your workflow. The tert-butyl ester offers unique chemical stability profiles compared to the methyl ester.
Table 1: Physicochemical Comparison of Analogues
| Feature | This compound | Methyl 2-methyl-3-nitrobenzoate | 2-Methyl-3-nitrobenzoic Acid |
| CAS Number | 59382-62-6 | 59382-59-1 | 1975-50-4 |
| Formula / MW | C₁₂H₁₅NO₄ / 237.25 g/mol | C₉H₉NO₄ / 195.17 g/mol | C₈H₇NO₄ / 181.15 g/mol |
| Physical State | Yellow Liquid (Viscous) | Solid (Crystalline, mp 63–70°C) | Solid (Powder, mp ~182°C) |
| Acid Stability | Labile (Cleaves with TFA/HCl) | Stable | Stable |
| Base Stability | Resistant (Steric hindrance) | Labile (Saponifies easily) | Deprotonates (Forms salt) |
| HPLC Elution | Late eluter (High hydrophobicity) | Mid eluter | Early eluter (pH dependent) |
Stability & Reactivity Logic
The tert-butyl group provides steric bulk that protects the carbonyl carbon from nucleophilic attack (bases), making it superior for reactions involving strong nucleophiles. However, it is highly susceptible to acid-catalyzed elimination (forming isobutylene), a property used for orthogonal deprotection.
Figure 1: Stability profile of the tert-butyl ester. Note the orthogonal reactivity compared to methyl esters.
Synthesis & Purification Protocol
Since commercial availability of the tert-butyl ester is often limited to custom synthesis suppliers, generating a high-purity in-house standard is often necessary. The following protocol utilizes Boc-anhydride (Boc₂O) , avoiding the harsh acidic conditions of isobutylene gas methods.
Reagents
-
Precursor: 2-Methyl-3-nitrobenzoic acid (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1–0.3 equiv)
-
Solvent: tert-Butanol (t-BuOH) or THF (Anhydrous)
Step-by-Step Workflow
-
Reaction Setup:
-
Dissolve 2-methyl-3-nitrobenzoic acid (e.g., 5.0 g) in anhydrous THF (50 mL).
-
Add Boc₂O (12.0 g) followed by DMAP (1.0 g) slowly to control gas evolution (CO₂).
-
Stir at room temperature (25°C) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 5:1).
-
Note: The spot for the acid (baseline) should disappear, replaced by a high Rf spot (approx 0.64).
-
-
Workup (Crucial for Liquid Standards):
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash 1: 1M HCl (Cold, rapid wash) – Removes DMAP.
-
Wash 2: Saturated NaHCO₃ – Removes unreacted acid.
-
Wash 3: Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Perform Flash Column Chromatography using Silica Gel.
-
Eluent: Gradient of Hexane:EtOAc (10:1 to 5:1).
-
Collect the yellow oil. High vacuum drying is essential to remove traces of t-BuOH.
-
Figure 2: Synthesis workflow for generating the reference standard.
Analytical Qualification (Self-Validating System)
To qualify the synthesized yellow liquid as a reference standard, it must pass the following identity and purity checks.
A. NMR Spectroscopy (Identity)
The ¹H NMR spectrum in CDCl₃ is the primary identification method.
-
tert-Butyl Group: Look for a strong singlet (9H) at ~1.59 ppm .[4]
-
Aromatic Methyl: Look for a singlet (3H) at ~2.57 ppm .[4][5]
-
Aromatic Protons: Three protons in the aromatic region (7.3 – 7.9 ppm).
-
Diagnostic: The shift of the t-Bu group distinguishes it from the methyl ester (which would show a singlet ~3.9 ppm).
-
B. HPLC Analysis (Purity)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 210 nm.
-
Expected Performance:
-
The tert-butyl ester is significantly more hydrophobic than the methyl ester.
-
Prediction: If Methyl Ester elutes at ~4.5 min, tert-Butyl Ester will elute at ~6.5–7.0 min.
-
Impurity Check: Ensure no peak is observed at the retention time of the free acid (early eluting, ~1.5–2.0 min).
-
C. Storage & Handling[2][6]
-
Storage: Store at 4°C or -20°C under Argon/Nitrogen.
-
Precaution: Avoid acidic environments during storage to prevent autocatalytic decomposition to the acid and isobutylene.
References
-
Synthesis & Characterization: Kawashima, J. (2010). Development of C(sp3)–H Functionalization Reactions. University of Tokyo, PhD Thesis. (Describes the isolation of this compound as a yellow liquid, Rf=0.64). 5
-
Chemical Identifiers: U.S. Environmental Protection Agency. (2025).[2][3][4][5] CompTox Chemicals Dashboard: this compound (CAS 59382-62-6).[1] 2
-
Methyl Ester Comparison: Royal Society of Chemistry. (2016).[6][7][8] Nitration of Methyl Benzoate: Synthesis and Properties. (Provides baseline data for methyl ester analogues). 6
Sources
- 1. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 5. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
spectroscopic characterization of nitrobenzoate tert-butyl esters
Spectroscopic Characterization of Nitrobenzoate tert-Butyl Esters: A Comparative Guide
Introduction In drug development and complex organic synthesis, tert-butyl esters are indispensable as robust protecting groups. Unlike their methyl or ethyl counterparts, the bulky tert-butyl group provides exceptional steric shielding, rendering the ester highly stable against nucleophilic attack and basic hydrolysis. Furthermore, they offer orthogonal cleavage options, being selectively deprotected under mildly acidic conditions (e.g., using trifluoroacetic acid).
Nitrobenzoate tert-butyl esters serve as excellent model compounds for evaluating steric and electronic dynamics within a molecular scaffold. The strongly electron-withdrawing nitro group (-I, -M effects) combined with the bulky tert-butyl moiety creates distinct spectroscopic signatures. This guide provides an objective, comparative analysis of the ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers, detailing how their structural differences manifest in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Comparative Spectroscopic Profiling
The specific substitution pattern of the nitro group on the aromatic ring fundamentally alters the electronic environment and the three-dimensional conformation of the molecule. These changes can be tracked precisely via spectroscopic methods.
-
¹H NMR Causality:
-
Para-Isomer: The molecular symmetry of tert-butyl 4-nitrobenzoate results in a classic AA'BB' spin system. The aromatic protons appear as two distinct, heavily coupled doublets (typically around δ 8.26 and δ 8.14 in CDCl₃) due to the uniform electron withdrawal across the conjugated para-system[1].
-
Meta-Isomer: Lacking the symmetry of the para-isomer, tert-butyl 3-nitrobenzoate presents a more complex spectrum. The proton situated directly between the nitro and ester groups (H2) is highly deshielded by the combined inductive effects of both functional groups, shifting significantly downfield to appear as a distinct triplet or multiplet near δ 8.78[2].
-
Ortho-Isomer: The ortho-isomer experiences severe steric hindrance between the bulky tert-butyl ester and the adjacent nitro group. To minimize this steric clash, the ester carbonyl is forced out of coplanarity with the aromatic ring. This loss of conjugation alters the anisotropic shielding, often resulting in a slight upfield shift of the tert-butyl protons compared to the meta and para derivatives.
-
-
IR Spectroscopy Causality:
-
The nitro group consistently presents strong symmetric and asymmetric stretching vibrations around 1345–1365 cm⁻¹ and 1530–1560 cm⁻¹, respectively, which serve as reliable markers across all isomers[3].
-
The ester carbonyl (C=O) stretch is highly sensitive to conjugation. In the para and meta isomers, conjugation with the aromatic ring lowers the C=O stretching frequency (~1720–1725 cm⁻¹). In the ortho isomer, the steric-induced loss of coplanarity reduces this conjugation, effectively stiffening the double bond and shifting the C=O stretch to a slightly higher frequency (~1735 cm⁻¹).
-
Table 1: Comparative Spectroscopic Data for Isomeric tert-Butyl Nitrobenzoates
| Compound | ¹H NMR Aromatic Region (δ, CDCl₃) | ¹H NMR t-Butyl (δ, CDCl₃) | IR C=O Stretch (cm⁻¹) | IR NO₂ Stretches (cm⁻¹) |
| tert-Butyl 2-nitrobenzoate | 7.50–8.00 (m, 4H) | ~1.58 (s, 9H) | ~1735 | ~1535, ~1355 |
| tert-Butyl 3-nitrobenzoate | 8.78 (t, 1H), 8.37 (m, 1H), 8.31 (d, 1H), 7.61 (t, 1H) | 1.62 (s, 9H) | ~1725 | ~1530, ~1350 |
| tert-Butyl 4-nitrobenzoate | 8.26 (d, 2H), 8.14 (d, 2H) | 1.62 (s, 9H) | ~1720 | ~1525, ~1345 |
Experimental Validation Workflow
To ensure high scientific integrity, the synthesis and characterization of these compounds must follow a self-validating workflow. The diagram below maps the logical progression from synthesis to structural confirmation.
Workflow for the synthesis and spectroscopic validation of tert-butyl nitrobenzoates.
Self-Validating Experimental Protocol
The following methodology utilizes a Steglich esterification, a highly reliable method for synthesizing sterically hindered esters where standard Fischer esterification fails.
Step 1: Reaction Setup
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the selected nitrobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add tert-butanol (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) dissolved in DCM dropwise.
-
Causality Check: DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an essential acyl transfer catalyst; without it, the sterically hindered tert-butanol would react too slowly, leading to the formation of an unreactive N-acylurea byproduct.
Step 2: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Self-Validation: The formation of dicyclohexylurea (DCU) as a white, insoluble precipitate serves as an immediate visual indicator that the DCC coupling is proceeding successfully.
-
Monitor completion via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. Visualize under UV light (254 nm) to track the strong chromophore of the nitroaromatic ring.
Step 3: Workup and Purification
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with:
-
1M HCl (aqueous): Systematically removes the basic DMAP catalyst.
-
Saturated NaHCO₃ (aqueous): Removes any unreacted nitrobenzoic acid starting material.
-
Brine: Removes residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel) to obtain the pure tert-butyl nitrobenzoate.
Step 4: Spectroscopic Validation
-
NMR Preparation: Dissolve 5–10 mg of the purified ester in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains TMS as an internal standard (δ 0.00 ppm) to ensure chemical shift accuracy[2].
-
IR Preparation: Analyze the neat sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer to verify the absence of a broad O-H stretch (~3400 cm⁻¹) and the presence of the sharp ester C=O stretch.
References
-
[2] Supporting Information: Efficient synthesis of esters through oxone-catalyzed dehydrogenation of carboxylic acids and alcohol. Royal Society of Chemistry. Available at:[Link]
-
[1] Radical Aromatic Substitutions Mediated by Weak Bases. Publikationsserver der Universität Regensburg. Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 2-methyl-3-nitrobenzoate
This guide serves as a critical operational manual for the handling, storage, and disposal of Tert-butyl 2-methyl-3-nitrobenzoate . It is designed for researchers and drug development professionals who require precise, actionable safety data beyond standard Safety Data Sheets (SDS).
Compound Identity & Risk Profile
-
CAS Number: 59382-62-6 (Commercial/Analogous)[2]
-
Molecular Formula: C₁₂H₁₅NO₄
-
Physical State: Typically a yellow viscous liquid or low-melting solid at room temperature.
Core Hazard Analysis (Structural Alerts)
As a Senior Application Scientist, I classify this compound as High Risk due to the synergistic effects of its functional groups. You must treat it not just as an irritant, but as a potential energetic material with acid-sensitivity.
| Functional Group | Hazard Mechanism | Operational Implication |
| Nitro Group (-NO₂) | Energetic Decomposition: Nitroarenes have a high oxygen balance. While the tert-butyl group adds carbon (diluting the energy), the compound remains susceptible to runaway decomposition at elevated temperatures (>150°C) or under confinement. | NEVER distill to dryness.[4] Avoid metal spatulas (spark risk) if solid. Store away from reducing agents. |
| Tert-butyl Ester | Acid Lability: Rapidly hydrolyzes in the presence of strong acids (TFA, HCl) to release Isobutylene gas (highly flammable) and the parent acid. | Pressure Hazard: Do not store in acidic media in sealed vessels. Isobutylene generation can shatter glassware. |
| Benzoate Core | Biological Activity: Likely skin/eye irritant and potential sensitizer. | Contact Hazard: High lipophilicity (due to tert-butyl) facilitates dermal absorption. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "standard precautions." The lipophilic nature of the tert-butyl group increases skin permeation rates.
| Protection Zone | Requirement | Technical Specification |
| Hand Protection | Double Gloving | Inner Layer: 4 mil Nitrile (Touch sensitivity).Outer Layer: 8 mil Nitrile or Neoprene (Chemical resistance).Change outer gloves immediately upon splash contact. |
| Eye/Face | Sealed Protection | Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient due to the liquid/viscous nature of the compound. |
| Respiratory | Vapor/Particulate | Work strictly in a Fume Hood . If working outside containment (e.g., scale-up), use a Half-mask respirator with OV/P100 cartridges (Organic Vapor + HEPA). |
| Body | Barrier | Tyvek® Lab Coat or chemically resistant apron over cotton lab coat. Avoid synthetic fabrics (polyester) that can melt onto skin in a fire. |
Operational Handling Protocol
This workflow is designed to minimize static discharge and thermal stress.
Step 1: Storage & Stability[1][6][7]
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[4][5] The nitro group can degrade oxidatively over time, and moisture can hydrolyze the ester.
-
Container: Amber glass with a Teflon-lined cap. Do not use ground glass stoppers (friction sensitivity risk with nitro compounds).
Step 2: Weighing & Transfer
-
Equilibrate: Allow the container to reach room temperature before opening to prevent water condensation (hydrolysis risk).
-
Tooling: Use antistatic plastic or PTFE-coated spatulas/pipettes . Avoid metal tools to prevent friction sparks.
-
Solvent Compatibility:
-
Compatible: Dichloromethane (DCM), Ethyl Acetate, Toluene.
-
Incompatible: Strong acids (HCl, H₂SO₄), Strong bases (NaOH - hydrolysis), Reducing agents (LiAlH₄ - explosion risk).
-
Step 3: Reaction Setup (Critical)
-
Thermal Limit: Do not heat above 80°C without a blast shield.
-
Quenching: When working up reactions involving this compound, ensure the pH is neutral. Acidic workups must be vented to accommodate isobutylene off-gassing.
Visualization: Handling & Decision Workflow
The following diagram outlines the logical flow for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational decision tree for handling this compound, highlighting the critical incompatibility with acidic media.
Emergency Response & Disposal
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Isolate: Turn off hot plates and stirrers.
-
Absorb: Use Vermiculite or sand. Do not use paper towels (nitro compounds + cellulose = flammability hazard).
-
Clean: Wipe area with mild soap and water; avoid acetone (enhances skin permeation).
Waste Disposal Protocol
Dispose of this compound as Hazardous Chemical Waste with specific labeling.
| Waste Stream | Classification | Labeling Requirement |
| Primary Waste | High BTU / Organic | "Flammable, Toxic, Nitro-Compound" |
| Contaminated Solids | Hazardous Debris | "Solid Waste Contaminated with Nitrobenzoates" |
| Aqueous Waste | Aqueous Toxic | "Aqueous Waste (Trace Nitrobenzoates)" |
Disposal Logic:
-
Do NOT mix with oxidizers (peroxides) in the waste container.
-
Do NOT mix with strong acids (pressure hazard).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57944066, Tert-butyl 3-methyl-2-nitrobenzoate (Isomer Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Physical Hazards (Nitro Compounds). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
